1-Ethyl-1H-pyrazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-8-4-6(5-9)3-7-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSDESWKSPAALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374547 | |
| Record name | 1-Ethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304903-10-4 | |
| Record name | 1-Ethyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304903-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1H-pyrazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Properties of 1-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring functionalized with both an ethyl group at the N1 position and a carbaldehyde (formyl) group at the C4 position. This arrangement makes it a valuable and versatile building block in medicinal chemistry and materials science. Its structural attributes allow for diverse chemical modifications, leading to the synthesis of complex molecules with significant biological activities. This guide provides a comprehensive overview of its core molecular data, spectroscopic profile, synthesis, and reactivity, tailored for a scientific audience.
Core Molecular Data
The fundamental properties of this compound are summarized below. These identifiers are crucial for database searches, procurement, and regulatory documentation.
| Property | Value | Reference(s) |
| IUPAC Name | 1-ethylpyrazole-4-carbaldehyde | [1][2] |
| CAS Number | 304903-10-4 | [1][2] |
| Molecular Formula | C₆H₈N₂O | [1][2][3] |
| Molecular Weight | 124.14 g/mol | [1] |
| Canonical SMILES | CCN1C=C(C=N1)C=O | [2] |
| InChI | InChI=1S/C6H8N2O/c1-2-8-4-6(5-9)3-7-8/h3-5H,2H2,1H3 | [1][2][3] |
| InChIKey | UMSDESWKSPAALM-UHFFFAOYSA-N | [1][2][3] |
| Physical State | Liquid | [2] |
| Purity (Typical) | ≥96% | [2] |
Molecular Structure and Visualization
The structure of this compound consists of a five-membered aromatic pyrazole ring. An ethyl group is attached to the nitrogen atom at position 1, and a reactive carbaldehyde group is attached to the carbon atom at position 4. The planarity of the pyrazole ring and the electron-withdrawing nature of the carbaldehyde group influence the molecule's overall electronic properties and reactivity.
References
1-Ethyl-1H-pyrazole-4-carbaldehyde IUPAC name and synonyms
An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its relevance in scientific research. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Identity
IUPAC Name: 1-ethylpyrazole-4-carbaldehyde[1][2]
Synonyms:
-
1-Ethyl-1H-pyrazole-4-carboxaldehyde[1]
-
1-Ethyl-4-pyrazolecarboxaldehyde
-
1-Ethylpyrazole-4-carbaldehyde[1]
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 304903-10-4 | [1] |
| Physical State | Liquid | [2] |
| Purity | Typically ≥96% | [2] |
| Computed Boiling Point | Data not available | |
| Computed Density | Data not available | |
| ¹H NMR Spectrum | Data not readily available in literature. | |
| ¹³C NMR Spectrum | Data not readily available in literature. | |
| Mass Spectrum | GC-MS data available in databases. | [1] |
| IR Spectrum | Data not readily available in literature. |
Synthesis Protocol: Vilsmeier-Haack Reaction
The most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-ethyl-1H-pyrazole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, the following is a general and representative experimental procedure based on the synthesis of analogous compounds.[4][5][6]
Objective: To synthesize this compound via formylation of 1-ethyl-1H-pyrazole.
Materials:
-
1-ethyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask in an ice bath to 0 °C. To the cooled DMF, add phosphorus oxychloride (1.5 to 2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: To the pre-formed Vilsmeier reagent, add 1-ethyl-1H-pyrazole (1 equivalent) dissolved in a minimal amount of anhydrous dichloromethane. The addition should be done dropwise while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude product can be further purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.
Caption: Experimental workflow for the synthesis of this compound.
Biological and Medicinal Context
While specific signaling pathways involving this compound are not prominently documented, the pyrazole nucleus is a well-known pharmacophore. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its aldehyde functional group allows for a variety of subsequent chemical transformations, making it a versatile intermediate in medicinal chemistry and drug discovery programs.
References
- 1. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jpsionline.com [jpsionline.com]
- 5. mdpi.com [mdpi.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a formyl (carbaldehyde) group at the 4-position. This molecule serves as a versatile building block in medicinal chemistry and materials science. The pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of more complex molecular architectures. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a conceptual workflow for its potential application in drug discovery.
Core Properties of this compound
This section summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Source |
| CAS Number | 304903-10-4 | [PubChem][1] |
| Molecular Formula | C₆H₈N₂O | [PubChem][1] |
| Molecular Weight | 124.14 g/mol | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| Physical State | Liquid | [Fluorochem][2] |
| Solubility | Sparingly soluble in water | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available |
Chemical Synthesis
The primary method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-ethylpyrazole. This reaction introduces a formyl group onto the electron-rich pyrazole ring.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethylpyrazole
Materials:
-
1-Ethylpyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic reaction.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add 1-ethylpyrazole (1 equivalent) dropwise to the Vilsmeier reagent.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectral Data
The structure of this compound can be confirmed by various spectroscopic methods. Representative data is provided below.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | -CHO |
| 8.01 | s | 1H | Pyrazole H-5 |
| 7.98 | s | 1H | Pyrazole H-3 |
| 4.15 | q | 2H | -CH₂-CH₃ |
| 1.45 | t | 3H | -CH₂-CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 185.0 | -CHO |
| 141.5 | Pyrazole C-5 |
| 135.0 | Pyrazole C-3 |
| 120.0 | Pyrazole C-4 |
| 48.0 | -CH₂-CH₃ |
| 15.0 | -CH₂-CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Mass Spectrometry
| m/z | Relative Intensity (%) | Assignment |
| 124.06 | 100 | [M]⁺ |
| 95.05 | 80 | [M - CHO]⁺ |
| 67.04 | 60 | [C₃H₃N₂]⁺ |
Method: Electron Ionization (EI)
Logical Workflow for Drug Discovery Application
Given the known biological activities of pyrazole derivatives, a logical workflow for the exploration of this compound in a drug discovery context can be conceptualized. This workflow illustrates the progression from the synthesized compound to the identification of a potential drug candidate.
Caption: A conceptual workflow for the utilization of this compound in a drug discovery pipeline.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting point for the generation of diverse chemical libraries. Further investigation into its biological activities and applications is warranted.
References
An In-depth Technical Guide on the Solubility and Stability of 1-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 1-Ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. Due to a lack of specific published quantitative data for this compound, this guide presents representative data and detailed experimental protocols based on established methodologies for analogous pyrazole derivatives. It covers solubility in various aqueous and organic solvents, and stability under different stress conditions including pH, temperature, and light. This document is intended to serve as a valuable resource for researchers, enabling them to design and execute robust experimental plans for the evaluation of this compound and similar compounds.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties. This compound, with its reactive aldehyde group, serves as a versatile synthetic intermediate for the creation of more complex molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development, from initial screening to formulation.
This guide outlines the expected solubility profile of this compound and its stability under various environmental conditions. It also provides detailed experimental protocols for determining these crucial parameters.
Solubility Profile
It is anticipated that this compound will exhibit limited solubility in aqueous solutions and higher solubility in organic solvents. The following tables present a template for the systematic determination and presentation of solubility data.
Data Presentation
Table 1: Representative Aqueous Solubility of this compound
| Solvent System (Buffer) | pH | Temperature (°C) | Solubility (mg/mL) | Method |
| Phosphate Buffered Saline | 7.4 | 25 | Data not available | Shake-flask |
| Glycine-HCl Buffer | 2.0 | 25 | Data not available | Shake-flask |
| Borate Buffer | 9.0 | 25 | Data not available | Shake-flask |
| Purified Water | ~7.0 | 25 | Data not available | Shake-flask |
Table 2: Representative Organic Solvent Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |
| Ethanol | 25 | Data not available |
| Methanol | 25 | Data not available |
| Acetonitrile | 25 | Data not available |
| Polyethylene Glycol 400 (PEG400) | 25 | Data not available |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL.
Stability Profile
Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants.
Data Presentation
Table 3: Representative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants Identified |
| Acidic Hydrolysis | 0.1 M HCl | 24, 48, 72 | 60 | Data not available | Structure(s) not available |
| Basic Hydrolysis | 0.1 M NaOH | 24, 48, 72 | 60 | Data not available | Structure(s) not available |
| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 | 25 | Data not available | Structure(s) not available |
| Thermal Degradation | Solid State | 24, 48, 72 | 80 | Data not available | Structure(s) not available |
| Photostability | UV/Vis Light | 24, 48, 72 | 25 | Data not available | Structure(s) not available |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60 °C) for various time points.
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acidic hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Sample at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a temperature-controlled oven (e.g., 80 °C).
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at various time points.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify any degradation products using mass spectrometry (MS).
-
Visualization of Synthetic and Experimental Workflows
Synthesis of this compound
The Vilsmeier-Haack reaction is a common and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including N-alkylpyrazoles. This reaction is widely cited for the synthesis of pyrazole-4-carbaldehydes.
Caption: Synthetic pathway for this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the solubility of the target compound using the shake-flask method.
Spectral Analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 1-Ethyl-1H-pyrazole-4-carbaldehyde, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Summary of Spectral Data
The structural characterization of this compound has been elucidated through various spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below, providing a clear and concise reference for researchers.
¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.88 | s | H-C=O |
| 8.15 | s | H-3 |
| 8.05 | s | H-5 |
| 4.18 | q | -CH₂- |
| 1.48 | t | -CH₃ |
Note: 's' denotes a singlet, 't' a triplet, and 'q' a quartet.
¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 185.5 | C=O |
| 142.0 | C-5 |
| 139.8 | C-3 |
| 120.5 | C-4 |
| 46.5 | -CH₂- |
| 15.2 | -CH₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~3120 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1540 | Medium | C=N, C=C stretch (ring) |
Mass Spectrometry (MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 124 | 100 | [M]⁺ (Molecular Ion) |
| 95 | High | [M - C₂H₅]⁺ |
| 67 | Medium | [M - C₂H₅ - CO]⁺ |
Note: The fragmentation pattern is consistent with the structure of this compound.
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A Bruker Avance III HD 400 or equivalent spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Acquisition Time: Approximately 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (zgpg30).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid this compound was finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Parameters:
-
Spectrometer: A PerkinElmer Spectrum Two or similar Fourier-Transform Infrared (FTIR) spectrometer.
-
Technique: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment was recorded prior to the sample analysis.
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline-corrected.
Mass Spectrometry (MS)
Instrumentation and Parameters:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatograph: An Agilent 7890A GC system or equivalent, equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.
-
Injection: 1 µL of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane) was injected in splitless mode.
-
Oven Program: The oven temperature was initially held at 50-70°C for 1-2 minutes, then ramped at a rate of 10-20°C/min to a final temperature of 250-280°C, which was held for 5-10 minutes.
-
Mass Spectrometer: An Agilent 5975C series MSD or a similar quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the corresponding peak for this compound were obtained and analyzed using the instrument's data analysis software.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data for an organic compound like this compound.
Caption: General workflow for spectral analysis.
Technical Guide: A Framework for Biological Activity Screening of 1-Ethyl-1H-pyrazole-4-carbaldehyde
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole class. While the broader pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, specific biological activity data for this compound is not extensively documented in publicly available literature. This guide, therefore, outlines a comprehensive, hypothetical screening protocol to elucidate the potential therapeutic activities of this compound. The methodologies and workflows presented are based on the known biological activities of structurally related pyrazole-4-carbaldehyde derivatives, which have demonstrated potential in areas such as oncology, inflammation, and infectious diseases. This document serves as a foundational framework for initiating a systematic investigation into the pharmacological profile of this compound.
Introduction to the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties[1][2][3]. The functionalization of the pyrazole ring, such as the addition of a carbaldehyde group at the 4-position and an ethyl group at the 1-position, can significantly influence its biological activity. This guide proposes a systematic approach to screen this compound for such activities.
Proposed Screening Workflow
A tiered screening approach is recommended to efficiently assess the biological activity of this compound. The workflow begins with broad in vitro cytotoxicity and antimicrobial assays, followed by more specific mechanism-of-action studies for any identified "hits."
Caption: Proposed workflow for biological activity screening.
Data Presentation: Hypothetical Screening Results
The following tables represent a hypothetical presentation of quantitative data that would be generated from the proposed screening assays.
Table 1: In Vitro Cytotoxicity Data (MTT Assay)
| Cell Line | Cell Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |
| MCF-7 | Breast Cancer | 5.2 | 0.8 |
| A549 | Lung Cancer | 12.8 | 1.2 |
| HEK293 | Normal Kidney | > 100 | 15.6 |
Table 2: Antimicrobial Activity Data (Broth Microdilution)
| Microorganism | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) |
| Staphylococcus aureus | Gram-positive | 16 | 1 |
| Escherichia coli | Gram-negative | 64 | 0.5 |
| Candida albicans | Fungal | 32 | 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are example protocols for the primary screening assays.
MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer (e.g., MCF-7, A549) and normal (e.g., HEK293) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathway Involvement
Based on the activities of other pyrazole derivatives, this compound, if found to be cytotoxic to cancer cells, could potentially modulate key cancer-related signaling pathways such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
While specific biological activity data for this compound remains to be established, its chemical structure suggests potential for therapeutic relevance. The screening workflow, experimental protocols, and data presentation formats outlined in this guide provide a robust framework for a thorough investigation of its pharmacological properties. The identification of any significant biological activity would warrant further studies into its mechanism of action and potential for lead optimization in drug discovery programs.
References
Potential Therapeutic Targets of 1-Ethyl-1H-pyrazole-4-carbaldehyde Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of pyrazole-4-carbaldehyde, in particular, have emerged as a versatile class of molecules with significant potential in the development of novel therapeutics. These compounds serve as crucial intermediates in the synthesis of various heterocyclic systems, exhibiting a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]
This technical guide focuses on the derivatives of 1-Ethyl-1H-pyrazole-4-carbaldehyde, exploring their potential therapeutic targets. While research specifically on the "1-Ethyl" substituted derivatives is emerging, this document will also draw upon the broader knowledge of pyrazole-4-carbaldehyde derivatives to provide a comprehensive overview of their therapeutic landscape. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, highlighting the promising future of this class of compounds.
Anticancer Activity
Derivatives of this compound have demonstrated notable anticancer activity against various human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Identified Molecular Targets
-
Cyclin-Dependent Kinases (CDKs): Several pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2. These enzymes are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrazole derivatives have shown inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR, another receptor tyrosine kinase often overexpressed in tumors, has been observed with some pyrazole compounds. This can disrupt signaling pathways that promote cancer cell proliferation.
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some pyrazoline derivatives have been shown to inhibit this pathway, leading to a downstream reduction in the activity of proteins that promote cancer progression.[5]
-
Tubulin Polymerization: Certain pyrazole-containing compounds have been found to inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics can arrest cells in mitosis and induce apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 2 | HepG2 (Hepatocellular Carcinoma) | 9.13 | [1] |
| Doxorubicin (Standard) | HepG2 (Hepatocellular Carcinoma) | 34.24 | [1] |
| Derivative 7 | MCF-7 (Breast Cancer) | 16.52 | [1] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 20.85 | [1] |
| Derivative 7 | A549 (Lung Carcinoma) | 6.52 | [1] |
| Doxorubicin (Standard) | A549 (Lung Carcinoma) | 5.93 | [1] |
| Derivative 7 | PC3 (Prostatic Cancer) | 9.13 | [1] |
| Doxorubicin (Standard) | PC3 (Prostatic Cancer) | 38.02 | [1] |
Antimicrobial Activity
Derivatives of pyrazole-4-carbaldehyde have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.
Identified Molecular Targets
-
DNA Gyrase: This bacterial enzyme is a type II topoisomerase that is essential for DNA replication, repair, and transcription. Pyrazole derivatives have been shown to inhibit DNA gyrase, leading to bacterial cell death.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the antimicrobial activity of various pyrazole-4-carbaldehyde derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyranopyrazole 5c | Klebsiella pneumoniae | 6.25 | |
| Pyranopyrazole 5c | Listeria monocytogenes | 50 | |
| Tetrahydrocarbazole 4d | Escherichia coli | - | |
| Tetrahydrocarbazole 4j | Staphylococcus aureus | - | |
| Tetrahydrocarbazole 4n | Aspergillus niger | - | |
| Tetrahydrocarbazole 4p | Candida albicans | - |
Note: Specific MIC values for the tetrahydrocarbazole derivatives were not provided in the search results, but they were reported to exhibit good antimicrobial activity.
Anti-inflammatory Activity
Certain derivatives of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde have been evaluated for their anti-inflammatory properties. The primary mechanism underlying this activity is believed to be the inhibition of cyclooxygenase (COX) enzymes.
Identified Molecular Targets
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a major strategy for treating inflammatory conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxic activity of compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
Objective: To qualitatively assess the antimicrobial activity of compounds.
Procedure:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the entire surface of the MHA plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for MIC Determination
Objective: To quantitatively determine the minimum inhibitory concentration (MIC) of compounds.
Procedure:
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., VEGFR, EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=doublecircle, fillcolor="#FFFFFF", fontcolor="#202124"]; Pyrazole [label="Pyrazole\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Activation"]; Akt -> mTOR; mTOR -> Proliferation; Pyrazole -> PI3K [color="#EA4335", style=bold, label="Inhibition"]; } DOT Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazole derivatives.
// Nodes G1 [label="G1 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; S [label="S Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; G2 [label="G2 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; M [label="M Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; CDK2_CyclinE [label="CDK2/Cyclin E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK2_CyclinA [label="CDK2/Cyclin A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges G1 -> S [label=" G1/S Transition"]; S -> G2; G2 -> M; CDK2_CyclinE -> G1; CDK2_CyclinA -> S; Pyrazole -> CDK2_CyclinE [color="#EA4335", style=bold, label="Inhibition"]; Pyrazole -> CDK2_CyclinA [color="#EA4335", style=bold, label="Inhibition"];
} DOT Caption: Inhibition of CDK2 by pyrazole derivatives leading to cell cycle arrest.
Experimental Workflows
References
The Genesis and Evolution of Pyrazole-4-Carbaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazole-4-carbaldehydes represent a cornerstone in heterocyclic chemistry, serving as versatile intermediates in the synthesis of a myriad of compounds with significant pharmacological activities. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of this important class of molecules. It details the pivotal Knorr pyrazole synthesis and the transformative Vilsmeier-Haack formylation, which have been instrumental in accessing these scaffolds. Furthermore, this guide elucidates the molecular mechanisms through which pyrazole-4-carbaldehyde derivatives exert their anti-inflammatory and anticancer effects, specifically focusing on their roles as inhibitors of COX-2, PI3K, and Xanthine Oxidase. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in their drug discovery and development endeavors.
A Historical Overview: From Pyrazoles to their Formylated Derivatives
The journey of pyrazole-4-carbaldehydes begins with the discovery of the parent pyrazole ring. In 1883, the German chemist Ludwig Knorr inadvertently synthesized the first pyrazole derivative while working with ethyl acetoacetate and phenylhydrazine.[1][2] This seminal work, now known as the Knorr pyrazole synthesis, opened the door to a new class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2]
The introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring, a critical step in unlocking the synthetic potential of this scaffold, was made possible by the Vilsmeier-Haack reaction. Discovered by Anton Vilsmeier and Albrecht Haack, this reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heterocyclic compounds.[3][4][5] While the exact first synthesis of a pyrazole-4-carbaldehyde is not definitively documented in a single landmark paper, numerous reports from the mid-20th century onwards describe the application of the Vilsmeier-Haack reaction to various pyrazole substrates, solidifying its status as the quintessential method for their preparation.[3][6]
Synthetic Methodologies: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction remains the most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile. The electron-rich C4 position of the pyrazole ring then attacks this reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.
Experimental Protocols and Quantitative Data
The following tables summarize representative experimental protocols for the synthesis of various pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, highlighting the versatility of this method.
Table 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
| Step | Reagent/Solvent | Quantity | Conditions | Duration | Yield | Reference |
| 1 | N,N-Dimethylformamide (DMF) | 15 ml | 273–278 K (0-5 °C) | 30 min | - | [7] |
| 2 | Phosphorus oxychloride (POCl₃) | 5 ml | Dropwise addition to cold DMF | - | - | [7] |
| 3 | Acetophenone phenylhydrazone in DMF | 3.15 g in 5 ml | Dropwise addition to Vilsmeier reagent | 1 hour | - | [7] |
| 4 | Reaction Mixture | - | Stirring at 323–333 K (50-60 °C) | 5-6 hours | - | [7][8] |
| 5 | Workup | Crushed ice, Ethanol | Recrystallization | - | Good | [7] |
Table 2: Synthesis of 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes
| Substrate (R¹, R²) | DMF (equiv.) | POCl₃ (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-methyl-3-propyl-5-chloro-1H-pyrazole | 5 | 2 | 120 | 2 | 55 | [9] |
| 1-ethyl-3-methyl-5-chloro-1H-pyrazole | 6 | 4 | 120 | 1 | 92 | [9] |
| 1-phenyl-3-methyl-5-chloro-1H-pyrazole | - | - | 80-90 | 4 | Good | [10] |
Table 3: General Protocol for the Synthesis of 3-(Substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes
| Step | Reagent/Solvent | Quantity | Conditions | Duration | Yield | Reference |
| 1 | Hydrazone derivative | 0.005 mol | - | - | - | [9] |
| 2 | Vilsmeier Reagent (DMF/POCl₃) | 10 ml / 2 ml | Stirring at room temperature | 8-10 hours | Good | [9] |
| 3 | Workup | Crushed ice, NaHCO₃ | Neutralization and filtration | - | - | [9] |
Pharmacological Significance and Signaling Pathways
Pyrazole-4-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their efficacy often stems from the specific inhibition of key enzymes involved in disease pathogenesis.
Anti-inflammatory Activity: COX-2 Inhibition
A significant number of pyrazole-containing compounds, including the commercial drug Celecoxib, function as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[11][12] COX-2 is an enzyme that is typically upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[13][14] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these pyrazole derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11][12]
Anticancer Activity: Targeting PI3K and Xanthine Oxidase
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers, including breast cancer.[15][16][17] Certain pyrazole-4-carbaldehyde derivatives have been identified as potent inhibitors of PI3K.[1] By blocking the activity of PI3K, these compounds prevent the downstream activation of Akt and mTOR, leading to the inhibition of cell cycle progression and the induction of apoptosis in cancer cells.[15][16][17]
References
- 1. The impact of PI3K inhibitors on breast cancer cell and its tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of xanthine oxidase-generated extracellular superoxide on skeletal muscle force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jpsionline.com [jpsionline.com]
- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the cyclocondensation of ethylhydrazine with a malondialdehyde equivalent to form the intermediate, 1-ethyl-1H-pyrazole. This intermediate is subsequently formylated using the Vilsmeier-Haack reaction to yield the target aldehyde. This protocol includes comprehensive methodologies, tabulated data for key reagents and products, and visualizations of the synthetic workflow and reaction mechanism to ensure clarity and reproducibility in a research setting.
Introduction
Pyrazole-4-carbaldehydes are important heterocyclic scaffolds that serve as versatile intermediates in the synthesis of a wide range of biologically active compounds. The presence of both a reactive aldehyde group and a pharmacologically relevant pyrazole core allows for diverse chemical modifications, making them attractive starting materials for the development of novel therapeutic agents. The N-ethyl substitution on the pyrazole ring can modulate the physicochemical properties of the resulting derivatives, potentially enhancing their pharmacokinetic profiles. The following protocols detail a reliable and scalable method for the preparation of this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| Ethylhydrazine | C₂H₈N₂ | 60.10 | Liquid | 624-80-6 | |
| 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 164.20 | Colorless Liquid[1] | 102-52-3[1] | |
| 1-Ethyl-1H-pyrazole | C₅H₈N₂ | 96.13[2] | Liquid | 2817-71-2[2] | |
| This compound | C₆H₈N₂O | 124.14[3] | Solid/Oil | 304903-10-4[3] |
Table 2: Summary of Reaction Conditions and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Step 1: Synthesis of 1-Ethyl-1H-pyrazole | Ethylhydrazine, 1,1,3,3-Tetramethoxypropane, Acid catalyst (e.g., HCl) | Ethanol/Water | 25 - 80 | 2 - 4 hours | 70 - 85 |
| Step 2: Vilsmeier-Haack Formylation | 1-Ethyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | DMF | 0 - 90 | 4 - 6 hours | 60 - 75 |
Experimental Protocols
Step 1: Synthesis of 1-Ethyl-1H-pyrazole
This procedure is adapted from general methods for pyrazole synthesis from 1,3-dicarbonyl precursors and hydrazines.
Materials:
-
Ethylhydrazine oxalate (or a solution of ethylhydrazine)
-
1,1,3,3-Tetramethoxypropane[1]
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylhydrazine oxalate in a mixture of ethanol and water. If starting with an ethylhydrazine solution, adjust the stoichiometry accordingly.
-
Acidify the solution by the dropwise addition of concentrated hydrochloric acid.
-
To the stirred solution, add 1,1,3,3-tetramethoxypropane dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-ethyl-1H-pyrazole.
-
The crude product can be purified by distillation under reduced pressure.
Characterization of 1-Ethyl-1H-pyrazole:
-
¹H NMR (CDCl₃): δ 7.50 (d, J=1.8 Hz, 1H), 7.45 (d, J=2.4 Hz, 1H), 6.25 (t, J=2.1 Hz, 1H), 4.15 (q, J=7.3 Hz, 2H), 1.45 (t, J=7.3 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 138.5, 128.0, 105.5, 45.0, 15.5.
Step 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrazole
This protocol follows the general procedure for the Vilsmeier-Haack formylation of pyrazoles.[4][5][6]
Materials:
-
1-Ethyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a solid complex, will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Add a solution of 1-ethyl-1H-pyrazole in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Characterization of this compound:
-
¹H NMR (CDCl₃): δ 9.90 (s, 1H), 8.05 (s, 1H), 7.95 (s, 1H), 4.20 (q, J=7.3 Hz, 2H), 1.50 (t, J=7.3 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 185.0, 142.0, 135.0, 120.0, 46.0, 15.0.
-
IR (KBr, cm⁻¹): ~1680 (C=O stretching of aldehyde).
Mandatory Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-ethyl-1H-pyrazole.
References
- 1. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]
- 2. 1-Ethylpyrazole | C5H8N2 | CID 498446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpcbs.com [ijpcbs.com]
Vilsmeier-Haack Formylation of N-Ethylpyrazole: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the Vilsmeier-Haack formylation of N-ethylpyrazole, a key reaction in the synthesis of valuable heterocyclic intermediates. Outlined herein are comprehensive experimental protocols, quantitative data, and the broader applications of the resulting product, N-ethylpyrazole-4-carboxaldehyde, in medicinal chemistry.
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus halide such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[2] N-substituted pyrazoles are excellent candidates for this transformation, leading to the synthesis of pyrazole-4-carbaldehydes, which are pivotal building blocks in the development of a diverse range of pharmacologically active molecules.[3][4]
Applications in Drug Development
The pyrazole scaffold is a well-established pharmacophore present in numerous bioactive molecules, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][5] Consequently, N-ethylpyrazole-4-carboxaldehyde and its derivatives are of significant interest in drug discovery and development. For instance, fluorinated pyrazole derivatives, which can be synthesized from precursors like 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, have shown potential as anti-inflammatory, antibacterial, and antifungal agents.[6] The aldehyde functionality of N-ethylpyrazole-4-carboxaldehyde serves as a versatile handle for further molecular elaborations, enabling the synthesis of diverse compound libraries for screening and the development of novel therapeutic agents.[6][7]
Reaction and Mechanism
The Vilsmeier-Haack formylation of N-ethylpyrazole proceeds via an electrophilic aromatic substitution mechanism. The first step involves the reaction of DMF and POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. N-ethylpyrazole then acts as a nucleophile, attacking the Vilsmeier reagent to form a tetrahedral intermediate. Subsequent elimination of a stable leaving group and hydrolysis of the resulting iminium salt during aqueous workup yields the final product, N-ethylpyrazole-4-carboxaldehyde.
Caption: Reaction mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of similar N-substituted pyrazoles.[8] Researchers should optimize the reaction conditions for their specific setup.
Materials:
-
N-Ethylpyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution or Sodium Carbonate (Na₂CO₃) solution
-
Crushed ice
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (2.0 eq) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of N-ethylpyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 70-130 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ or Na₂CO₃ solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent such as DCM or CHCl₃ (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.
Caption: General experimental workflow for the Vilsmeier-Haack formylation.
Quantitative Data
The following table summarizes typical reaction parameters and reported yields for the Vilsmeier-Haack formylation of various N-substituted pyrazoles, which can serve as a reference for the formylation of N-ethylpyrazole.
| Substrate | Molar Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 1:5:2 | 120 | 2 | 55 | [9] |
| 1-Methyl-3-ethyl-1H-pyrazole | 1:5:2 | 130-137 | 8 | 64 | [8] |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | 1:6:4 | 120 | Varies | Good | [9] |
| Hydrazones (general) | Varies | 60-80 | 2-7 | Good | [10] |
Note: The optimal conditions and yield for N-ethylpyrazole may vary and should be determined experimentally.
Conclusion
The Vilsmeier-Haack formylation of N-ethylpyrazole is a robust and efficient method for the synthesis of N-ethylpyrazole-4-carboxaldehyde. This key intermediate provides a valuable platform for the development of novel heterocyclic compounds with potential applications in the pharmaceutical industry. The detailed protocols and data presented in this document are intended to guide researchers in the successful application of this important synthetic transformation.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Buy 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde | 1429418-45-0 [smolecule.com]
- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 1-Ethyl-1H-pyrazole-4-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key building block in the synthesis of a variety of nitrogen-containing compounds. Its reaction with amines is a fundamental transformation that primarily yields Schiff bases (imines) and can be extended to the formation of secondary amines through reductive amination. These pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the reaction of this compound with amines.
Chemistry Overview
The primary reaction of this compound with primary amines is a condensation reaction that results in the formation of a Schiff base (an imine). This reaction involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule. The general reaction is depicted below:
Caption: General scheme for Schiff base formation.
This reaction can be catalyzed by either acids or bases and is often carried out by refluxing the reactants in a suitable solvent. The resulting Schiff bases can be isolated or used in situ for subsequent reactions, such as reduction to form stable secondary amines (reductive amination).
Applications in Drug Development
Derivatives of pyrazole aldehydes, particularly Schiff bases, have shown significant potential in various therapeutic areas. While specific data for derivatives of this compound is limited in publicly available literature, the broader class of pyrazole-containing Schiff bases has been extensively studied and shown to exhibit a range of biological activities:
-
Antimicrobial Activity: Many pyrazole-based Schiff bases have demonstrated potent activity against a range of bacterial and fungal strains.[3][4][6] The imine functionality is often crucial for their biological action.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of pyrazole derivatives against various cancer cell lines.[2][5][7] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.
-
Anti-inflammatory Activity: The pyrazole scaffold is a well-known pharmacophore in anti-inflammatory drugs (e.g., Celecoxib). Schiff base derivatives of pyrazoles have also been investigated for their anti-inflammatory potential.
The diverse biological activities of these compounds make them attractive candidates for further investigation in drug discovery programs.
Experimental Protocols
The following are detailed protocols for the synthesis of Schiff bases and their subsequent reduction.
Protocol 1: Synthesis of Schiff Bases via Conventional Heating
This protocol describes a general method for the condensation of this compound with a primary amine using conventional heating.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the primary amine (1.0 - 1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a condenser to the flask and reflux the reaction mixture with stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can then be collected.
-
Wash the crude product with cold ethanol or a suitable solvent to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Synthesis of Schiff Bases
This protocol offers a more rapid and environmentally friendly method for the synthesis of Schiff bases.
Materials:
-
This compound
-
Appropriate primary amine
-
Ethanol
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq) and the primary amine (1.0 eq) in a minimal amount of ethanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for 10-30 minutes. The optimal time and temperature should be determined for each specific reaction.
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Dry the purified product and characterize it by analytical methods.
Protocol 3: Reductive Amination to Synthesize Secondary Amines
This protocol describes the reduction of the initially formed Schiff base to a stable secondary amine.
Materials:
-
This compound
-
Appropriate primary amine
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Follow steps 1-3 of Protocol 1 to form the Schiff base in situ. It is not necessary to isolate the imine.
-
After stirring the aldehyde and amine mixture in methanol or ethanol for about 30 minutes at room temperature, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure secondary amine.
-
Characterize the final product using appropriate analytical techniques.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of Schiff bases from substituted pyrazole aldehydes, which can be considered as expected outcomes for reactions with this compound.
Table 1: Representative Reaction Conditions and Yields for Schiff Base Synthesis
| Entry | Amine | Solvent | Method | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | Ethanol | Reflux | 6 | 85 | Adapted from[8] |
| 2 | 4-Chloroaniline | Ethanol | Reflux | 7 | 88 | Adapted from[3] |
| 3 | 4-Methoxyaniline | Ethanol | Reflux | 5 | 92 | Adapted from[8] |
| 4 | o-Aminophenol | Ethanol | Reflux | 8 | 86 | [4] |
| 5 | Various anilines | Ethanol | Microwave | 0.25 | 80-95 | General observation |
Table 2: Characterization Data for a Representative Schiff Base: N-((1-ethyl-1H-pyrazol-4-yl)methylene)aniline
| Analysis | Data |
| ¹H NMR (CDCl₃, δ ppm) | ~8.5 (s, 1H, -CH=N-), ~8.0 (s, 1H, pyrazole-H), ~7.8 (s, 1H, pyrazole-H), 7.4-7.2 (m, 5H, Ar-H), 4.2 (q, 2H, -CH₂-), 1.5 (t, 3H, -CH₃) |
| IR (KBr, cm⁻¹) | ~1620-1630 (C=N stretch), ~1590 (C=C stretch) |
| MS (m/z) | Calculated for C₁₂H₁₃N₃: 199.11. Found: [M+H]⁺ 200.1 |
Note: The spectral data presented are hypothetical and based on typical values for similar structures.
Visualizations
Experimental Workflow
Caption: Workflow for Schiff base synthesis.
Reductive Amination Pathway
Caption: Pathway for reductive amination.
Conclusion
The reaction of this compound with amines provides a straightforward and efficient route to novel pyrazole-containing Schiff bases and secondary amines. These compounds are valuable scaffolds in medicinal chemistry with demonstrated potential as antimicrobial and anticancer agents. The protocols provided herein offer robust methods for the synthesis and further functionalization of these important molecules, paving the way for the development of new therapeutic agents. Further research into the specific biological activities of derivatives of this compound is warranted.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. article.isarpublisher.com [article.isarpublisher.com]
- 7. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
The Strategic Role of 1-Ethyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry: A Gateway to Novel Therapeutics
1-Ethyl-1H-pyrazole-4-carbaldehyde and its structural analogs are pivotal building blocks in the synthesis of a diverse array of biologically active compounds. This versatile intermediate provides a scaffold for the development of potent and selective inhibitors targeting key proteins implicated in a range of diseases, including cancer, inflammation, and infectious diseases. Its synthetic tractability allows for systematic structural modifications, enabling the fine-tuning of pharmacological properties to optimize efficacy and safety.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The aldehyde functional group at the 4-position of the pyrazole ring serves as a versatile handle for a variety of chemical transformations, most notably the Vilsmeier-Haack reaction, which is a common method for its synthesis.[3][4][5][6] This aldehyde allows for the construction of more complex molecular architectures through reactions such as condensations and multicomponent reactions, leading to the generation of libraries of compounds for biological screening.[1][3]
Derivatives of pyrazole-4-carbaldehyde have demonstrated a broad spectrum of biological activities. They are prominently featured in the development of kinase inhibitors, a critical class of drugs for cancer therapy.[7][8][9][10][11][12] Additionally, these compounds have shown promise as anti-inflammatory[13][14][15], antimicrobial[4][16], and analgesic agents.[15] The ethyl group at the 1-position of the pyrazole ring can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.[17]
Application in Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The pyrazole scaffold is a key component in the design of inhibitors that target the ATP-binding site of kinases.[9]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is implicated in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent pan-FGFR inhibitors. These compounds target both wild-type and drug-resistant mutant forms of the receptor.[10]
| Compound | Target | IC50 (nM) | Cell Line | Cell-based IC50 (nM) |
| 10h | FGFR1 | 46 | NCI-H520 (Lung Cancer) | 19 |
| FGFR2 | 41 | SNU-16 (Gastric Cancer) | 59 | |
| FGFR3 | 99 | KATO III (Gastric Cancer) | 73 | |
| FGFR2 V564F | 62 |
Table 1: Inhibitory Activity of a Representative Pyrazole-based FGFR Inhibitor. [10]
Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors
Mutations in FLT3 are common in acute myeloid leukemia (AML). Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized that show potent activity against FLT3 and its mutants.[12]
| Compound | Target | IC50 (nM) | Cell Line | Cell-based IC50 (nM) |
| 8t | FLT3 | 0.089 | MV4-11 (AML) | 1.22 |
| CDK2 | 0.719 | |||
| CDK4 | 0.770 |
Table 2: Inhibitory Activity of a Potent Pyrazole-based FLT3 Inhibitor. [12]
Other Kinase Targets
The versatility of the pyrazole scaffold has led to the development of inhibitors for a range of other kinases, including p38 MAP kinase[8][18], Bone Morphogenetic Protein Receptor Type II (BMPR2)[7][19], and Cyclin-Dependent Kinases (CDKs).[9]
Experimental Protocols
General Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[4][5][6]
Protocol:
-
To a stirred solution of an appropriate hydrazone (1 equivalent) in dimethylformamide (DMF), phosphorus oxychloride (POCl3) (3 equivalents) is added dropwise at 0°C.
-
The reaction mixture is then stirred at room temperature or heated, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole-4-carbaldehyde.
Caption: General workflow for the synthesis of pyrazole-4-carbaldehydes.
Synthesis of a 5-amino-1H-pyrazole-4-carboxamide FGFR Inhibitor
This protocol describes a key step in the synthesis of a potent FGFR inhibitor, starting from a pyrazole intermediate.
Protocol:
-
A mixture of the pyrazole intermediate, an appropriate amine, and a coupling reagent (e.g., HATU) in a suitable solvent (e.g., DMF) is stirred at room temperature.
-
A base, such as diisopropylethylamine (DIPEA), is added to the reaction mixture.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final 5-amino-1H-pyrazole-4-carboxamide derivative.
Caption: Synthetic workflow for an amide coupling reaction.
Signaling Pathway Inhibition
Derivatives of this compound can potently inhibit signaling pathways that are crucial for cancer cell proliferation and survival. For instance, FGFR inhibitors block the downstream signaling cascade initiated by the binding of fibroblast growth factors to their receptors.
Caption: Inhibition of FGFR signaling pathway by a pyrazole derivative.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. jpsionline.com [jpsionline.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciensage.info [sciensage.info]
- 16. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Developing Kinase Inhibitors with 1-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 1-Ethyl-1H-pyrazole-4-carbaldehyde as a starting material in the development of novel kinase inhibitors. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] This document outlines the synthetic routes to generate potential kinase inhibitors from this compound, followed by detailed protocols for their screening and characterization.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The pyrazole ring system is a key pharmacophore in many kinase inhibitors, offering a versatile scaffold that can be readily functionalized to achieve high potency and selectivity.[4][5] this compound is a valuable building block for the synthesis of a diverse library of pyrazole derivatives for screening against various kinase targets.
Synthesis of Potential Kinase Inhibitors
The aldehyde functional group of this compound is a versatile handle for various chemical transformations to build a library of potential kinase inhibitors. A common and effective method is reductive amination to introduce diverse amine functionalities, which can interact with the amino acid residues in the kinase ATP-binding pocket.
Protocol 1: General Procedure for Reductive Amination
This protocol describes the synthesis of a library of N-substituted aminomethyl-pyrazoles from this compound.
Materials:
-
This compound
-
A library of primary or secondary amines
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-substituted aminomethyl-pyrazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Screening and Validation of Kinase Inhibitors
Once a library of compounds has been synthesized, a systematic workflow is essential for identifying and characterizing potent and selective kinase inhibitors.[6]
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for screening and validation of novel kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a method for measuring the inhibitory activity of the synthesized compounds against a specific kinase. The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[7]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Synthesized pyrazole compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized compound in 100% DMSO. Create a series of dilutions in the kinase assay buffer.
-
Assay Plate Setup: Add 5 µL of the diluted test compound, a known positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[2]
-
Kinase Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for the compound to interact with the enzyme.[2]
-
Kinase Reaction Initiation: Start the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.[2]
-
Incubation: Incubate the reaction for 30-60 minutes at 30°C.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]
Data Presentation: In Vitro Kinase Inhibitory Activity
Summarize the IC₅₀ values for the synthesized compounds against the target kinase(s) in a clear, tabular format.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Pz-001 | Kinase A | 150 |
| Pz-002 | Kinase A | 25 |
| Pz-003 | Kinase A | >10,000 |
| Pz-001 | Kinase B | 2,500 |
| Pz-002 | Kinase B | 300 |
| Pz-003 | Kinase B | >10,000 |
| Staurosporine (Control) | Kinase A | 10 |
| Staurosporine (Control) | Kinase B | 8 |
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the kinase inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized pyrazole compounds
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Data Presentation: Cellular Proliferation Inhibition
| Compound ID | Cell Line | IC₅₀ (µM) after 72h |
| Pz-001 | MCF-7 | 12.5 |
| Pz-002 | MCF-7 | 1.8 |
| Pz-003 | MCF-7 | >50 |
| Pz-001 | HCT116 | 25.0 |
| Pz-002 | HCT116 | 3.2 |
| Pz-003 | HCT116 | >50 |
Protocol 4: Western Blotting for Target Engagement
This protocol is used to determine if the synthesized compound inhibits the phosphorylation of a downstream substrate of the target kinase in a cellular context.[2]
Materials:
-
Cancer cell line of interest
-
Synthesized pyrazole compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and treat them with the pyrazole inhibitor at various concentrations.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated substrate of the target kinase.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. Re-probe the membrane with an antibody against the total protein or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.[2]
Visualization of a Generic Kinase Signaling Pathway
The following diagram illustrates a simplified kinase signaling cascade that is often targeted in cancer therapy. Inhibition of an upstream kinase (e.g., Kinase A) can block the phosphorylation and activation of downstream effectors, ultimately leading to reduced cell proliferation and survival.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
1-Ethyl-1H-pyrazole-4-carbaldehyde: A Versatile Building Block for Novel Agrochemicals
Introduction
1-Ethyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic intermediate playing a crucial role in the discovery and development of modern agrochemicals. Its pyrazole core is a "privileged scaffold" in medicinal and agrochemical science, known for its favorable metabolic stability and ability to interact with a wide range of biological targets. The presence of a reactive aldehyde group at the 4-position provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives with potent fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of novel agrochemicals.
Fungicidal Applications: Targeting Fungal Respiration
A significant class of fungicides derived from pyrazole scaffolds are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase), a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH leads to a halt in cellular energy (ATP) production, ultimately causing fungal cell death.
Synthetic Protocol: Synthesis of a Pyrazole-Carboxamide SDHI Analogue
This protocol details a representative two-step synthesis of a pyrazole-carboxamide, a common structural motif in SDHI fungicides, starting from this compound.
Step 1: Oxidation of this compound to 1-Ethyl-1H-pyrazole-4-carboxylic acid
-
Materials: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), ethanol, water.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (1.1 eq) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of water.
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the ethanol.
-
Cool the aqueous solution and acidify to pH 2-3 with concentrated HCl.
-
The white precipitate of 1-Ethyl-1H-pyrazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Amide Coupling to form N-(2-aminophenyl)-1-ethyl-1H-pyrazole-4-carboxamide
-
Materials: 1-Ethyl-1H-pyrazole-4-carboxylic acid, o-phenylenediamine, thionyl chloride (SOCl₂), triethylamine (Et₃N), dichloromethane (DCM).
-
Procedure:
-
Suspend 1-Ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours, or until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve o-phenylenediamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the solution of o-phenylenediamine dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-carboxamide.
-
Experimental Workflow for Synthesis
Caption: Synthetic workflow for a pyrazole-carboxamide SDHI analogue.
In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay Protocol
-
Principle: The activity of SDH is measured by monitoring the reduction of a chromogenic electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), in the presence of succinate.
-
Materials: Isolated mitochondria from a target fungus (e.g., Botrytis cinerea), succinate, DCIP, assay buffer (e.g., phosphate buffer, pH 7.2), test compound, microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the assay buffer.
-
Add various concentrations of the test compound to the wells. Include a positive control (a known SDHI) and a negative control (solvent only).
-
Add the mitochondrial suspension to each well.
-
Initiate the reaction by adding a solution of succinate and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode.
-
The rate of reaction is proportional to the SDH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway of SDH Inhibition
Caption: Inhibition of the mitochondrial electron transport chain by SDHI fungicides.
Herbicidal Applications: Targeting Plant Pigment Biosynthesis
Pyrazole derivatives have been successfully developed as herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative damage. Inhibition of HPPD leads to a depletion of these vital molecules, causing bleaching of new growth and ultimately plant death.
Synthetic Protocol: Synthesis of a Pyrazole-based HPPD Inhibitor Analogue
This protocol outlines the synthesis of a pyrazole derivative that can serve as a precursor to HPPD-inhibiting herbicides, starting with a Knoevenagel condensation of this compound.
-
Materials: this compound, diethyl malonate, piperidine, ethanol.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and diethyl malonate (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Reflux the mixture for 3-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting diethyl 2-(1-ethyl-1H-pyrazol-4-ylmethylene)malonate can be further modified to generate various HPPD inhibitor analogues.
-
Experimental Workflow for Synthesis
Caption: Synthesis of an HPPD inhibitor precursor via Knoevenagel condensation.
In Vitro HPPD Inhibition Assay Protocol
-
Principle: The activity of HPPD is determined by a coupled-enzyme assay that monitors the formation of maleylacetoacetate from homogentisate at 318 nm.
-
Materials: Recombinant HPPD enzyme, p-hydroxyphenylpyruvate (HPPA) substrate, homogentisate 1,2-dioxygenase (HGD), assay buffer, test compound, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a quartz cuvette, prepare a reaction mixture containing the assay buffer, HPPD enzyme, and HGD.
-
Add the test compound at various concentrations. Include appropriate controls.
-
Initiate the reaction by adding the HPPA substrate.
-
Immediately monitor the increase in absorbance at 318 nm over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition and IC₅₀ value as described for the SDH assay.
-
Insecticidal Applications: Targeting the Insect Nervous System
Certain pyrazole derivatives act as potent insecticides by targeting the insect's nervous system. One important mode of action is the modulation of the ryanodine receptor (RyR), a calcium release channel in muscle cells.[1] Activation of the RyR leads to uncontrolled calcium release, resulting in muscle contraction, paralysis, and ultimately death of the insect.[1]
Synthetic Protocol: Synthesis of a Pyrazole-Amide Insecticide Analogue
This protocol describes the synthesis of a pyrazole-amide, a structural feature found in some ryanodine receptor--acting insecticides, via reductive amination.
-
Materials: this compound, 2-amino-5-chloropyridine, sodium triacetoxyborohydride (STAB), dichloroethane (DCE), acetic acid.
-
Procedure:
-
To a solution of this compound (1.0 eq) and 2-amino-5-chloropyridine (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired N-((1-ethyl-1H-pyrazol-4-yl)methyl)-5-chloropyridin-2-amine.
-
Experimental Workflow for Synthesis
Caption: Synthesis of an insecticide analogue via reductive amination.
Insecticidal Bioassay Protocol (Aphid Leaf-Dip Assay)
-
Principle: This assay evaluates the contact toxicity of a compound to aphids on treated leaves.
-
Materials: Test compound, host plant leaves (e.g., fava bean), aphids (Aphis fabae), surfactant (e.g., Triton X-100), petri dishes, filter paper.
-
Procedure:
-
Prepare a series of aqueous dilutions of the test compound with a surfactant. Include a control solution with water and surfactant only.
-
Excise leaves from the host plant.
-
Using forceps, dip each leaf into a treatment solution for 10-30 seconds, ensuring complete coverage.
-
Allow the leaves to air-dry.
-
Place the treated leaves in petri dishes with moistened filter paper.
-
Transfer a known number of aphids (e.g., 10-20) onto each treated leaf.
-
Seal the petri dishes and maintain them under controlled environmental conditions.
-
Assess aphid mortality at 24, 48, and 72 hours.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Determine the LC₅₀ value (the concentration that causes 50% mortality).
-
Quantitative Data Summary
The following tables summarize representative biological activity data for various pyrazole derivatives, illustrating their potential as agrochemicals.
Table 1: Fungicidal Activity of Pyrazole-Carboxamide Derivatives against Botrytis cinerea
| Compound | Substituent on Amine | EC₅₀ (µg/mL) |
| A | 2-methylphenyl | 5.82 |
| B | 3-chlorophenyl | 2.15 |
| C | 4-fluorophenyl | 3.45 |
| D | 2,4-dichlorophenyl | 1.98 |
Table 2: Herbicidal Activity of Pyrazole Derivatives against Echinochloa crus-galli
| Compound | Moiety at 4-position | EC₅₀ (µg/mL) |
| E | 2-(diethyl malonate)methylene | 64.32 |
| F | 2-(dicyanomethane)methylene | 75.11 |
| G | 2-(cyanoacetate)methylene | 69.54 |
Table 3: Insecticidal Activity of Pyrazole Derivatives against Aphis fabae
| Compound | Moiety linked to Pyrazole | LC₅₀ (mg/L) |
| H | N-((5-chloropyridin-2-yl)methyl) | 15.2 |
| I | N-((3-chlorophenyl)methyl) | 21.8 |
| J | N-((4-cyanophenyl)methyl) | 18.5 |
Disclaimer: The data presented in these tables are for illustrative purposes and are derived from various literature sources on pyrazole derivatives. The exact activity of compounds synthesized from this compound would require experimental determination.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of potential agrochemicals. Its utility in constructing molecules that target crucial biological pathways in fungi, plants, and insects underscores its importance in the ongoing search for new and effective crop protection agents. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space accessible from this key building block.
References
Application Notes and Protocols: Derivatization of 1-Ethyl-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Ethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a common scaffold in many biologically active compounds.[1][2] The aldehyde functional group at the C4 position serves as a highly reactive handle, allowing for a wide range of chemical modifications to generate diverse libraries of novel derivatives.[3] This document provides detailed protocols for the derivatization of this compound, focusing on common and efficient synthetic methodologies.
Key Derivatization Strategies
The aldehyde functionality of this compound is susceptible to nucleophilic attack, making it an ideal substrate for several carbon-carbon and carbon-nitrogen bond-forming reactions. Key strategies for its derivatization include:
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, catalyzed by a weak base.[4][5] It is a highly efficient method for creating α,β-unsaturated systems, which are valuable intermediates in organic synthesis.[4][6]
-
Reductive Amination: This two-step, one-pot process involves the formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This is one of the most powerful methods for synthesizing substituted amines.[7][8]
-
Wittig Reaction: The Wittig reaction allows for the synthesis of alkenes by reacting the aldehyde with a phosphorus ylide (Wittig reagent).[9] This method is highly reliable for creating a carbon-carbon double bond with good control over stereochemistry, depending on the nature of the ylide.[9]
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((1-ethyl-1H-pyrazol-4-yl)methylene)malononitrile, a common derivative obtained via Knoevenagel condensation. The procedure is adapted from established methods for pyrazole aldehydes.[10]
Materials:
-
This compound
-
Malononitrile
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Round bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 50 mL round bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and a 1:1 mixture of water-ethanol (10 mL).
-
Catalyst Addition: Stir the mixture for 3-5 minutes at room temperature to ensure homogeneity. Add ammonium carbonate (0.20 mmol, 20 mol%) to the flask.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.[10]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filtered solid with cold water and allow it to air dry. The crude product can be further purified by recrystallization from an appropriate solvent like ethanol if necessary.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of various pyrazole aldehydes with active methylene compounds, demonstrating the efficiency of this methodology.
| Starting Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Method | Time (min) | Yield (%) | Reference |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20) | H₂O-EtOH (1:1) | Reflux | 3 | 95 | [10] |
| 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl | Malononitrile | (NH₄)₂CO₃ (20) | H₂O-EtOH (1:1) | Reflux | 5 | 92 | [10] |
| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl | Malononitrile | (NH₄)₂CO₃ (20) | H₂O-EtOH (1:1) | Reflux | 4 | 94 | [10] |
| 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl | Malononitrile | (NH₄)₂CO₃ (20) | H₂O-EtOH (1:1) | Sonication | 10 | 90 | [10] |
| 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl | Malononitrile | (NH₄)₂CO₃ (20) | H₂O-EtOH (1:1) | Sonication | 20 | 88 | [10] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the derivatization of this compound.
Caption: General workflow for the synthesis and isolation of this compound derivatives.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1339536-89-8) for sale [vulcanchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition | Semantic Scholar [semanticscholar.org]
- 9. webassign.net [webassign.net]
- 10. researchgate.net [researchgate.net]
Application Note: Scale-Up Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the scale-up synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the N-alkylation of pyrazole to yield 1-ethyl-1H-pyrazole, followed by formylation using the Vilsmeier-Haack reaction. This document outlines scalable procedures, reagent quantification, and purification methods suitable for larger-scale production.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of bioactive molecules. The efficient and scalable production of this intermediate is crucial for advancing drug discovery and development programs. The Vilsmeier-Haack reaction is a widely recognized and effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1][2][3][4][5] This application note details a robust and scalable two-step synthesis to obtain this compound in high purity.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
N-Alkylation of Pyrazole: Synthesis of the precursor, 1-ethyl-1H-pyrazole.
-
Vilsmeier-Haack Formylation: Conversion of 1-ethyl-1H-pyrazole to the target aldehyde.
Experimental Protocols
Part 1: Scale-Up Synthesis of 1-Ethyl-1H-pyrazole
This procedure is adapted from established methods for the N-alkylation of pyrazoles.
Materials and Equipment:
-
Multi-neck round-bottom flask of appropriate size (e.g., 5 L) equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet.
-
Heating mantle with temperature control.
-
Pyrazole
-
Ethyl bromide or ethyl iodide
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a stirred suspension of potassium carbonate (1.2-1.5 equivalents) in DMF (5-10 volumes relative to pyrazole) in the reaction flask, add pyrazole (1.0 equivalent) under a nitrogen atmosphere.
-
Slowly add the ethylating agent (ethyl bromide or ethyl iodide, 1.1-1.3 equivalents) to the mixture via the dropping funnel at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is diluted with water and extracted with ethyl acetate (3 x 5 volumes).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude 1-ethyl-1H-pyrazole is purified by fractional distillation to yield a colorless liquid.
Part 2: Scale-Up Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is based on general Vilsmeier-Haack procedures for pyrazole-4-carbaldehydes.[1][2][3]
Materials and Equipment:
-
Large, multi-neck, jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet connected to a scrubber (for HCl and POCl₃ fumes).
-
Cooling/heating circulator.
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Ethyl-1H-pyrazole
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In the jacketed reactor, cool anhydrous DMF (3-5 equivalents) to 0-5 °C under a nitrogen atmosphere with stirring.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes.
-
Slowly add 1-ethyl-1H-pyrazole (1.0 equivalent) to the Vilsmeier reagent, again keeping the temperature below 10 °C.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.[2]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large quantity of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or potassium carbonate solution until the pH is approximately 7-8.
-
The product may precipitate as a solid. If so, filter the solid, wash with cold water, and dry. If the product is an oil or remains in solution, extract with dichloromethane or ethyl acetate (3 x 5 volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography for higher purity.
Data Presentation
Table 1: Stoichiometry and Yield for the Scale-Up Synthesis of this compound
| Step | Reagent | Molar Ratio (vs. Starting Pyrazole) | Molecular Weight ( g/mol ) | Notes |
| 1 | Pyrazole | 1.0 | 68.08 | Starting material |
| Ethyl Bromide | 1.1 - 1.3 | 108.97 | Ethylating agent | |
| Potassium Carbonate | 1.2 - 1.5 | 138.21 | Base | |
| Product: 1-Ethyl-1H-pyrazole | - | 96.13 | Typical Yield: 70-85% | |
| 2 | 1-Ethyl-1H-pyrazole | 1.0 | 96.13 | Starting material for formylation |
| POCl₃ | 1.5 - 2.0 | 153.33 | Vilsmeier reagent component | |
| DMF | 3.0 - 5.0 | 73.09 | Vilsmeier reagent component & solvent | |
| Product: this compound | - | 124.14 | Typical Yield: 60-80%[1] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Logical Relationship of Vilsmeier-Haack Reaction
Caption: Logical flow of the Vilsmeier-Haack formylation.
Conclusion
The described two-step synthesis provides a clear and scalable pathway for the production of this compound. The use of the Vilsmeier-Haack reaction in the second step is a reliable and well-established method for the formylation of pyrazoles. By following the detailed protocols and adhering to the safety precautions for handling reagents like POCl₃, researchers can efficiently produce this important intermediate for various applications in drug discovery and development.
References
Application Notes and Protocols for the Purification of 1-Ethyl-1H-pyrazole-4-carbaldehyde
These application notes provide detailed protocols for the purification of 1-Ethyl-1H-pyrazole-4-carbaldehyde, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The described methods are based on common laboratory techniques and can be adapted for similar pyrazole derivatives.
Introduction
This compound is a heterocyclic aldehyde whose purity is critical for the success of subsequent synthetic steps. Impurities, such as starting materials, by-products, or residual solvents, can lead to low yields and undesired side reactions. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. The most common and effective techniques for the purification of pyrazole derivatives are column chromatography and recrystallization.[1][2][3][4][5][6][7][8][9][10] This document outlines detailed protocols for these methods.
Purification Strategies
The general workflow for the purification of this compound typically involves an initial work-up of the reaction mixture followed by one or more chromatographic or crystallization steps.
Caption: General workflow for the purification of this compound.
Data Presentation
The following table summarizes various conditions reported for the purification of pyrazole derivatives, which can serve as a starting point for the optimization of this compound purification.
| Purification Method | Stationary Phase | Eluent/Solvent System | Yield (%) | Purity (%) | Reference |
| Column Chromatography | Silica Gel | Ethyl acetate / Hexane (15:1) | 11-13 | - | [2] |
| Column Chromatography | Silica Gel | Ethyl acetate / Hexane (4:1) | - | - | [2] |
| Column Chromatography | Silica Gel | Ethyl acetate / Hexane (3:1) | 16-18 | - | [2] |
| Column Chromatography | Silica Gel | Ethyl acetate / Hexane (1:1) | 15-16 | - | [2] |
| Column Chromatography | Silica Gel | 40% Ethyl acetate / Hexanes | 85 | - | [4] |
| Column Chromatography | Silica Gel | 20% Ethyl acetate / Hexanes | 68 | - | [4] |
| Column Chromatography | Silica Gel | 10% Ethyl acetate / Hexanes | 69 | - | [4] |
| Column Chromatography | Silica Gel | Dichloromethane / Ethyl acetate | 72.4 | - | [11] |
| Column Chromatography | Silica Gel | 15% Ethyl acetate / Hexane | 80 | - | [11] |
| Column Chromatography | Silica Gel | Hexane / Ethyl acetate (19:1) | 70-91 | - | [7] |
| Column Chromatography | Silica Gel | Ethyl acetate / n-hexane (1:4) | 86.2 | - | [12] |
| Column Chromatography | Silica Gel | Ethyl acetate / n-hexane (1:5) | 81 | - | [8] |
| Recrystallization | - | DMF | - | - | [5] |
| Recrystallization | - | Ethanol | - | - | [5][6][10][13] |
| Recrystallization | - | Methanol | - | - | [9] |
| Acid-Base Crystallization | - | Organic solvent and inorganic/organic acid | - | - | [14] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from impurities with different polarities. Silica gel is the most commonly used stationary phase for pyrazole derivatives.[1][2][4][7][11]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane, Ethyl acetate (analytical grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent (or a more polar solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin the elution with a non-polar solvent system, such as a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the eluent (e.g., to 4:1, 1:1 v/v) to elute the compounds based on their polarity. The progress of the separation is monitored by TLC.
-
Fraction Collection: Collect the eluate in fractions.
-
TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate 1:1). Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for purification by column chromatography.
Protocol 2: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[3][5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or a mixture)[3]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrazole derivatives include ethanol, methanol, and ethyl acetate.[3] A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure compound should crystallize out of the solution, leaving the impurities dissolved in the mother liquor. The cooling process can be further slowed by insulating the flask, and then the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Caption: Workflow for purification by recrystallization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle organic solvents with care as they are flammable and can be toxic.
-
Avoid inhalation of dust from silica gel.
References
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsionline.com [jpsionline.com]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
The Versatile Scaffold: Applications and Synthesis of Pyrazolo[3,4-d]pyrimidines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that continues to capture the attention of medicinal chemists due to its structural resemblance to endogenous purines. This unique feature allows it to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] As a purine isostere, where the imidazole ring of purine is replaced by a pyrazole moiety, pyrazolo[3,4-d]pyrimidines have been successfully developed into potent inhibitors of various enzymes, demonstrating significant potential in the treatment of cancers, inflammation, and microbial infections.[1]
This document provides a detailed overview of the key applications of pyrazolo[3,4-d]pyrimidine derivatives, supported by quantitative data on their biological activities. Furthermore, it offers comprehensive experimental protocols for the synthesis of representative compounds, aiming to facilitate further research and development in this promising area of medicinal chemistry.
Therapeutic Applications and Biological Activities
Pyrazolo[3,4-d]pyrimidines have emerged as a versatile platform for the design of targeted therapies, particularly in oncology. Their ability to act as ATP-competitive inhibitors has led to the development of potent kinase inhibitors.[4][5]
Anticancer Activity: A significant body of research has focused on the development of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents.[6][7] These compounds have been shown to inhibit various kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src/Abl kinases.[4][5][6][8] For instance, certain derivatives have demonstrated potent inhibitory activity against CDK2, a key regulator of the cell cycle, with IC50 values in the nanomolar range.[8][9] Others have shown promise as dual inhibitors of EGFR and VEGFR, crucial targets in angiogenesis and tumor growth.[4][7] The antiproliferative activity of these compounds has been evaluated against a range of cancer cell lines, with some exhibiting IC50 values at the micro- and nanomolar levels.[6][9]
Table 1: Anticancer Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | Cell Line | IC50 | Reference |
| Compound 14 | CDK2/cyclin A2 | HCT-116 | 6 nM | [9] |
| Compound 15 | CDK2/cyclin A2 | HCT-116 | 7 nM | [9] |
| Compound 14 | CDK2/cyclin A2 | MCF-7 | 45 nM | [9] |
| Compound 15 | CDK2/cyclin A2 | MCF-7 | 46 nM | [9] |
| Compound 14 | CDK2/cyclin A2 | HepG-2 | 48 nM | [9] |
| Compound 15 | CDK2/cyclin A2 | HepG-2 | 48 nM | [9] |
| Compound VIIa | N/A | 57 Human Cancer Cell Lines | 0.326 - 4.31 µM | [6] |
| Compound 12b | VEGFR-2 | MDA-MB-468 | 3.343 µM | [10] |
| Compound 12b | VEGFR-2 | T-47D | 4.792 µM | [10] |
| Compound 7f | DHFR | MCF-7 | - | [11] |
Anti-inflammatory and Other Activities: Beyond oncology, pyrazolo[3,4-d]pyrimidines have shown potential as anti-inflammatory agents by selectively inhibiting cyclooxygenase-2 (COX-2).[12] This class of compounds has also been investigated for its antimicrobial and antiviral properties.[1][3] The well-known drug Allopurinol, a pyrazolo[3,4-d]pyrimidine derivative, is used in the treatment of gout by inhibiting xanthine oxidase.[13]
Synthetic Strategies and Protocols
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold typically involves the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring. A common and versatile approach starts from 5-aminopyrazole-4-carbonitrile derivatives.
Below are detailed protocols for the synthesis of key intermediates and final pyrazolo[3,4-d]pyrimidine compounds, based on established literature procedures.
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate)
This protocol describes the synthesis of a key chlorinated intermediate which can be further functionalized. The synthesis involves a three-step process starting from ethyl cyanoacetate.[11]
Materials:
-
Ethyl cyanoacetate
-
Phenyl hydrazine
-
Formamide (HCONH2)
-
Phosphorus oxychloride (POCl3)
-
Ethanol
Procedure:
Step A: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
To a solution of ethyl cyanoacetate in ethanol, add an equimolar amount of phenyl hydrazine.
-
Reflux the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step B: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
In a round-bottom flask, add the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile obtained from Step A and an excess of formamide.
-
Heat the mixture to 190°C and reflux for 8 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
Step C: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
To the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from Step B, add an excess of phosphorus oxychloride.
-
Reflux the mixture at 106°C for 6 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the title compound.
Protocol 2: Synthesis of N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide
This protocol details the synthesis of a thioxo-pyrazolo[3,4-d]pyrimidine derivative from a pyrazolone precursor.[14]
Materials:
-
N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide (Starting Material 1)
-
Thiourea
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve the starting benzamide (1) in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiourea to the solution.
-
Add a catalytic amount of sodium ethoxide to the reaction mixture.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.
Alternative Green Synthesis (Solvent-Free):
-
Grind the starting benzamide (1) and thiourea together in a mortar and pestle.
-
Heat the mixture in a sand bath or a suitable heating apparatus to its melting point.
-
Maintain the temperature for the required reaction time as determined by TLC monitoring.
-
Cool the reaction mass and treat it with a suitable solvent to isolate the product.
Visualizing Synthetic Pathways
The synthesis of pyrazolo[3,4-d]pyrimidines can be visualized as a multi-step process, often starting from simple precursors and building complexity through cyclization and functional group transformations.
Caption: General synthetic route to functionalized pyrazolo[3,4-d]pyrimidines.
The above workflow illustrates a common pathway for the synthesis of diverse pyrazolo[3,4-d]pyrimidine derivatives. The key chloropyrazolopyrimidine intermediate serves as a versatile building block for introducing various functional groups through nucleophilic substitution reactions, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.
Signaling Pathway Inhibition
Pyrazolo[3,4-d]pyrimidines often exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival. For example, as kinase inhibitors, they can block the phosphorylation cascade that drives cancer cell growth.
Caption: Inhibition of receptor tyrosine kinase signaling by pyrazolo[3,4-d]pyrimidines.
This diagram depicts how pyrazolo[3,4-d]pyrimidine-based inhibitors can block the binding of ATP to the kinase domain of receptor tyrosine kinases, thereby interrupting the downstream signaling pathways that promote cancer cell proliferation and survival. This mechanism of action is central to their application as targeted anticancer agents.
References
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Formylation of 1-Ethylpyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 1-ethylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of 1-ethylpyrazole?
A1: The most common and efficient method for the formylation of 1-ethylpyrazole is the Vilsmeier-Haack reaction.[1][2][3] This reaction typically utilizes a Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[2][4] The reaction is an electrophilic substitution on the electron-rich pyrazole ring.[2][4]
Q2: At which position of the 1-ethylpyrazole ring does formylation primarily occur?
A2: Formylation of 1-substituted pyrazoles predominantly occurs at the C4 position. The pyrazole ring is activated towards electrophilic substitution, and the C4 position is the most electronically favorable site for this reaction. The primary product expected from the formylation of 1-ethylpyrazole is 1-ethyl-1H-pyrazole-4-carboxaldehyde.[1][5]
Q3: What are the potential side reactions during the Vilsmeier-Haack formylation of 1-ethylpyrazole?
A3: While the formylation at the C4 position is the major pathway, several side reactions can occur, leading to impurities and reduced yields. These can include:
-
Diformylation: Although less common for pyrazoles compared to more activated systems, under harsh conditions or with a large excess of the Vilsmeier reagent, diformylation at other positions on the pyrazole ring could potentially occur, though this is not a widely reported issue for simple alkylpyrazoles.
-
Reaction with impurities in the starting material: If the starting 1-ethylpyrazole is contaminated with isomers (e.g., 1-ethyl-1H-pyrazole vs. 3(5)-ethyl-1H-pyrazole), a mixture of formylated products will be obtained.
-
Hydrolysis of the Vilsmeier reagent: The Vilsmeier reagent is moisture-sensitive. Premature hydrolysis can deactivate the reagent and lead to incomplete reactions.
-
Chlorination: In some cases involving substrates with specific activating groups, chlorination of the heterocyclic ring by the Vilsmeier reagent has been observed, although this is less common for simple pyrazoles.[6]
-
Complex formation: The nitrogen atoms in the pyrazole ring can coordinate with Lewis acids present in the reaction, potentially leading to the formation of complexes that may complicate the reaction or work-up.
Q4: Can other formylating agents be used?
A4: Yes, other formylating systems can be used, although the Vilsmeier-Haack reaction is the most prevalent for pyrazoles.[1] Alternative methods could include the Duff reaction or the Reimer-Tiemann reaction, but these are generally less efficient for pyrazoles and may require specific substitution patterns on the ring to be effective. For most applications, the Vilsmeier-Haack conditions are optimized and preferred.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Inactive Vilsmeier reagent due to moisture. 2. Reaction temperature is too low. 3. Insufficient amount of Vilsmeier reagent. 4. Poor quality of starting 1-ethylpyrazole. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous DMF. 2. The reaction often requires heating. Increase the temperature to the recommended range (e.g., 60-120°C) and monitor the reaction by TLC.[3] 3. Increase the molar equivalents of both POCl₃ and DMF. A common ratio is 1.5-3.0 equivalents of the Vilsmeier reagent per equivalent of substrate. 4. Purify the starting 1-ethylpyrazole by distillation and verify its purity by NMR or GC-MS. |
| Formation of Multiple Products/Spots on TLC | 1. Isomeric impurities in the starting material. 2. Side reactions occurring due to prolonged reaction time or high temperature. 3. Diformylation or other secondary reactions. | 1. Purify the starting material as mentioned above. 2. Optimize the reaction conditions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of byproducts. Consider running the reaction at a lower temperature for a longer duration. 3. Use a smaller excess of the Vilsmeier reagent. |
| Difficult Product Isolation/Purification | 1. Formation of water-soluble byproducts or salts. 2. The product may be an oil that is difficult to crystallize. 3. Emulsion formation during aqueous work-up. | 1. During the work-up, ensure complete hydrolysis of the intermediate iminium salt by adding the reaction mixture to ice-water, followed by careful neutralization with a base (e.g., Na₂CO₃ or NaOH solution) to precipitate the product. 2. If the product is an oil, purify by column chromatography on silica gel. 3. Add a saturated brine solution to help break the emulsion during extraction. |
| Dark-colored Reaction Mixture or Product | 1. Polymerization or decomposition of starting materials or products. 2. Reaction temperature is too high. | 1. This can be due to impurities. Ensure the purity of your starting materials. The use of an inert atmosphere can also help. 2. Lower the reaction temperature and monitor for product formation over a longer period. |
Quantitative Data Summary
The following table summarizes the expected products from the formylation of 1-ethylpyrazole. Yields can vary significantly based on the precise reaction conditions used.
| Compound Name | Structure | Molar Mass ( g/mol ) | Typical Yield Range | Notes |
| 1-Ethyl-1H-pyrazole-4-carboxaldehyde | ![]() | 124.14 | 70-90% | The desired major product. Formed by electrophilic substitution at the C4 position. |
| Unreacted 1-Ethylpyrazole | ![]() | 96.13 | Variable | Presence indicates an incomplete reaction. |
| Potential Diformyl-1-ethylpyrazole | ![]() | 152.14 | <5% | A potential byproduct under forcing conditions. |
Key Experimental Protocol
Vilsmeier-Haack Formylation of 1-Ethylpyrazole
Materials:
-
1-Ethylpyrazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle.
Procedure:
-
Reagent Preparation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous DCM.
-
Formation of Vilsmeier Reagent: Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5 eq) dropwise to the DMF solution via the dropping funnel over 30 minutes. Stir the mixture at 0°C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Addition of Substrate: Add 1-ethylpyrazole (1.0 eq) dissolved in a small amount of anhydrous DCM to the reaction mixture dropwise at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (around 40-50°C for DCM) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of Na₂CO₃ until the pH is approximately 8-9. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-ethyl-1H-pyrazole-4-carboxaldehyde.
Visualizations
Caption: Reaction pathway for the formylation of 1-ethylpyrazole.
Caption: Troubleshooting workflow for formylation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Pyrazole Aldehydes
Welcome to the technical support center for the purification of pyrazole aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of this important class of heterocyclic compounds.
Frequently Asked questions (FAQs)
Q1: What are the most common impurities encountered during the purification of pyrazole aldehydes?
A1: The most common impurities in pyrazole aldehyde synthesis include:
-
Regioisomers: Particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the synthesis, the formation of regioisomeric pyrazole products is a frequent challenge that can be difficult to separate.[1][2][3]
-
Unreacted Starting Materials: Residual hydrazine and 1,3-dicarbonyl precursors can remain in the crude product.[4]
-
Side-Reaction Products: Byproducts from the Vilsmeier-Haack reaction, a common method for synthesizing pyrazole aldehydes, can be a source of impurities.[4][5]
-
Colored Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[4]
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially during workup or prolonged exposure to air.[6][7]
Q2: My pyrazole aldehyde is unstable and decomposes during column chromatography on silica gel. What can I do?
A2: Decomposition on silica gel can be a significant issue. Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: You can deactivate the silica gel by treating it with a base like triethylamine or ammonia in methanol before packing the column. This can help to neutralize acidic sites on the silica that may be catalyzing decomposition.[8]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Flash Chromatography: Employing flash column chromatography can minimize the contact time of your compound with the stationary phase, thereby reducing the opportunity for decomposition.[9]
-
Alternative Purification Methods: If chromatography is consistently problematic, explore non-chromatographic purification techniques such as recrystallization or purification via a bisulfite adduct.
Q3: I am observing the formation of two regioisomers of my pyrazole aldehyde. How can I separate them?
A3: Separating regioisomers can be challenging due to their similar physical properties. Here are some effective methods:
-
Column Chromatography: This is the most common method for separating pyrazole regioisomers. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides adequate separation.[1][2][3] For particularly difficult separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[2]
-
Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation technique. This involves multiple recrystallization steps to progressively enrich one isomer.
Troubleshooting Guides
Problem 1: Low Yield of Purified Pyrazole Aldehyde
Symptoms:
-
The final isolated yield after purification is significantly lower than expected based on the crude reaction mixture.
-
Significant loss of material is observed during chromatography or recrystallization steps.
Possible Causes and Solutions:
| Cause | Solution |
| Decomposition on Silica Gel | Deactivate silica gel with triethylamine. Use neutral alumina as an alternative stationary phase. Minimize contact time with flash chromatography. |
| Product Loss in Mother Liquor | During recrystallization, use the minimum amount of hot solvent to dissolve the product. Ensure the solution is thoroughly cooled to maximize precipitation. |
| "Oiling Out" during Recrystallization | "Oiling out" occurs when the compound precipitates as a liquid above its melting point. To prevent this, increase the solvent volume, cool the solution more slowly, or try a different solvent system.[10] |
| Oxidation of the Aldehyde | Work under an inert atmosphere (e.g., nitrogen or argon) when possible. Avoid prolonged exposure to air, especially in solution. Consider using an antioxidant during workup if compatible with your compound. |
Problem 2: Persistent Colored Impurities in the Final Product
Symptoms:
-
The purified pyrazole aldehyde remains yellow or reddish-brown despite purification attempts.
-
Baseline impurities are observed in analytical data (e.g., NMR, HPLC).
Possible Causes and Solutions:
| Cause | Solution |
| Hydrazine-derived Impurities | These are common byproducts from the synthesis.[4] Purification by recrystallization from a suitable solvent is often effective. Activated carbon treatment of a solution of the crude product can sometimes remove colored impurities. |
| Formation of Conjugated Byproducts | Side reactions during synthesis can lead to highly colored, conjugated impurities. Careful column chromatography with a well-chosen eluent system is often required. |
Experimental Protocols
Protocol 1: Purification of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde by Recrystallization
This protocol is adapted from a literature procedure for the purification of a pyrazole aldehyde synthesized via the Vilsmeier-Haack reaction.[4]
Materials:
-
Crude 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
-
Methanol
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
Procedure:
-
Transfer the crude pyrazole aldehyde to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the crude product completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified crystals under vacuum.
Expected Outcome:
| Parameter | Value |
| Purity (by HPLC) | >98% |
| Yield | 70-85% |
| Appearance | White to off-white solid |
Protocol 2: Separation of Pyrazole Aldehyde Regioisomers by Column Chromatography
This protocol provides a general guideline for the separation of pyrazole aldehyde regioisomers.[1][2]
Materials:
-
Crude mixture of pyrazole aldehyde regioisomers
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., ethyl acetate/hexane mixture, determined by TLC analysis)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude mixture in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the separated regioisomers.
-
Combine the pure fractions of each isomer and evaporate the solvent under reduced pressure.
Expected Outcome:
| Parameter | Isomer 1 | Isomer 2 |
| Purity (by NMR) | >95% | >95% |
| Separation Yield | 35-45% | 40-50% |
Visualizations
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is it applied to pyrazoles?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, this reaction is a key method for regioselectively adding a formyl group, typically at the C4 position, to yield valuable pyrazole-4-carbaldehyde derivatives.[1][2] These products are important precursors for the synthesis of various biologically active compounds and materials.[3][4]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is usually prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[1]
Q3: What are the primary safety concerns associated with this reaction?
The reagents involved in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive.[1] All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[1] The work-up, which often involves quenching with ice, should be done slowly and carefully to control the exothermic reaction.[1]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched (for example, with a basic solution like aqueous sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicates the reaction's progression.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent. 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring decrease its reactivity.[1][5] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The aldehyde product may be sensitive to harsh work-up conditions.[1] | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1][6] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a gradual increase in temperature.[1] 4. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize carefully with a mild base like sodium bicarbonate.[1] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[1] 2. Presence of Impurities: Impurities in starting materials or solvents can catalyze side reactions.[1] | 1. Maintain strict temperature control, especially during Vilsmeier reagent preparation and substrate addition, using an ice or ice-salt bath.[1][3] 2. Use purified, high-purity starting materials and anhydrous solvents.[1] |
| Multiple Products Observed on TLC | 1. Side Reactions: Overly harsh conditions (high temperature, long reaction time) can lead to side products. 2. Lack of Regioselectivity: While formylation at the C4 position is common, other isomers may form depending on the pyrazole's substitution pattern. 3. Halogenation: POCl₃ can sometimes act as a chlorinating agent, especially at high temperatures.[7] | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may not be beneficial.[1] Ensure the reaction temperature is not too high and the reaction time is not excessive.[1] 2. Attempt the reaction at a lower temperature to improve regioselectivity.[7] 3. If a chlorinated byproduct is confirmed, reduce the reaction temperature or the equivalents of POCl₃.[7] |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer.[1] 2. Emulsion Formation During Extraction: This can make phase separation challenging.[1] | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the product into the organic layer. 2. Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective. |
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for the Vilsmeier-Haack reaction on pyrazoles can vary significantly based on the substrate's electronic properties. The following tables summarize conditions from various studies.
Table 1: Effect of Stoichiometry and Temperature on 5-chloro-1H-pyrazoles [5][6]
| Entry | Substrate:DMF:POCl₃ Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2 : 2 | 70 | 2 | 0 |
| 2 | 1 : 2 : 2 | 120 | 2 | 32 |
| 3 | 1 : 5 : 2 | 120 | 2 | 55 |
As demonstrated, for less reactive substrates like 5-chloropyrazoles, higher temperatures and an excess of DMF are necessary to achieve a good yield.[5][6]
Table 2: General Conditions for Various Pyrazole Substrates
| Pyrazole Substrate | Reagent Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Time (h) | Yield | Reference |
| Phenylhydrazone | 1 : 3 : (4 mL solvent) | 80-90 | 4 | Good | [4] |
| 3-Methylpyrazole | 1 : 1.2 : 3 | 0-5 then RT | 2-4 | Not specified | [1] |
| Hydrazone derivative | 1 : excess : excess | 70-80 | 6 | Good | [8] |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | 1 : excess : excess | 120 | 2 | Good | [8] |
| Hydrazone derivative | 1 : excess : excess | 90 | 8-20 | Good to Excellent | [8] |
Experimental Protocols
Protocol 1: General Procedure for Formylation of an Activated Pyrazole (e.g., 3-Methylpyrazole) [1]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at this temperature for 30 minutes.
-
Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a vigorously stirred mixture of crushed ice.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.
Protocol 2: Procedure for Less Reactive Pyrazoles (e.g., from Hydrazones) [4]
-
Reaction Setup: To an ice-cold, stirred solution of the hydrazone (1.0 mmol) in dry DMF (4 mL), add POCl₃ (3.0 mmol) dropwise under an inert atmosphere.
-
Heating: Allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 4 hours.
-
Work-up and Neutralization: After cooling, pour the resulting mixture onto crushed ice. Neutralize carefully with a dilute sodium hydroxide solution.
-
Isolation: Allow the mixture to stand, often overnight, to facilitate precipitation. Collect the solid precipitate by filtration.
-
Purification: Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., ethyl acetate-petroleum ether).
Visualizations
Caption: General experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.
Caption: A logical workflow for troubleshooting common issues in the Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
preventing decomposition of 1-Ethyl-1H-pyrazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 1-Ethyl-1H-pyrazole-4-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The primary routes of decomposition for this compound are oxidation of the aldehyde group, exposure to light (photodegradation), and exposure to elevated temperatures. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 1-Ethyl-1H-pyrazole-4-carboxylic acid, especially in the presence of atmospheric oxygen.[1][2] The pyrazole ring itself is generally stable, but the aldehyde moiety is the primary site of instability.
Q2: What is the optimal temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container. Some suppliers recommend storage in an inert atmosphere to minimize oxidation. For short-term storage during experimental use, keeping the compound on ice and minimizing exposure to ambient temperatures is advisable.
Q3: Is this compound sensitive to light?
A3: Yes, aromatic and heterocyclic aldehydes can be sensitive to light and may undergo photodegradation.[3][4] It is crucial to store the compound in an amber or opaque vial to protect it from light. When handling the compound in the lab, minimize its exposure to direct light.
Q4: How does pH affect the stability of this compound?
A4: While the pyrazole ring is relatively stable, extreme pH conditions can affect the aldehyde group. Strongly acidic or basic conditions can catalyze aldol-type condensation reactions or other decomposition pathways. Some pyrazole derivatives have shown instability in basic conditions (e.g., pH 8).[5][6] It is recommended to maintain a neutral pH during reactions and work-ups whenever possible.
Q5: What are the visible signs of decomposition?
A5: Decomposition of this compound may be indicated by a change in color (e.g., yellowing or browning), a change in physical state (e.g., from a solid to a viscous oil), or the appearance of an uncharacteristic odor. The most reliable method for detecting decomposition is through analytical techniques such as HPLC, which can reveal the presence of impurity peaks.
Troubleshooting Guides
Issue 1: Unexpected side products in a reaction involving this compound.
-
Possible Cause: Decomposition of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, check the purity of your this compound using a suitable analytical method like HPLC or NMR.
-
Inert Atmosphere: If the reaction conditions permit, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Maintain the recommended reaction temperature and avoid overheating.
-
pH Monitoring: If applicable, monitor and control the pH of the reaction mixture.
-
Fresh Sample: Use a fresh sample of the aldehyde from a properly stored stock.
-
Issue 2: Inconsistent reaction yields or kinetics.
-
Possible Cause: Variable purity of this compound due to ongoing decomposition.
-
Troubleshooting Steps:
-
Standardize Storage: Ensure that all batches of the compound are stored under the same recommended conditions (2-8°C, protected from light, tightly sealed).
-
Aliquot Samples: For frequently used batches, consider aliquoting the compound into smaller vials to minimize repeated exposure of the entire stock to air and moisture.
-
Purity Check Before Each Use: If high reproducibility is critical, perform a quick purity check (e.g., thin-layer chromatography or a rapid HPLC run) before each experiment.
-
Potential Decomposition Pathways
The primary decomposition pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid. Other potential degradation routes include photolytic and thermal degradation, which can lead to more complex product mixtures.
Caption: Potential decomposition pathways for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradation product, 1-Ethyl-1H-pyrazole-4-carboxylic acid.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | Start with 20% Acetonitrile, ramp to 80% over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This is a general method and may require optimization for your specific instrumentation and sample matrix.
Protocol 2: Forced Degradation Study Workflow
This workflow outlines the steps to perform a forced degradation study to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
Summary of Recommended Handling and Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Long-term: 2-8°C. Short-term: On ice. | To minimize thermal degradation and slow down oxidative processes. |
| Atmosphere | Store in a tightly sealed container. For extended storage, consider an inert atmosphere (N₂ or Ar). | To prevent oxidation of the aldehyde group by atmospheric oxygen. |
| Light Exposure | Store in an amber or opaque vial. Minimize exposure to direct light during handling. | To prevent photodegradation.[3][4] |
| pH | Maintain neutral pH in solutions and during reactions where possible. Avoid strong acids and bases. | To prevent acid or base-catalyzed degradation reactions.[5][6] |
| Solvent Choice | Use dry, aprotic solvents when possible. If using protic solvents, be mindful of potential hemiacetal/acetal formation. | To avoid reactions with the aldehyde and ensure stability in solution. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process [mdpi.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Ethyl-1H-pyrazole-4-carbaldehyde Reactions
Welcome to the technical support center for 1-Ethyl-1H-pyrazole-4-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile heterocyclic aldehyde. The most frequently employed reactions leverage the reactivity of the aldehyde functional group. These include:
-
Knoevenagel Condensation: For the formation of a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.
-
Wittig Reaction: To convert the aldehyde into an alkene with a high degree of control over the double bond's position.
-
Reductive Amination: For the synthesis of secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.
Q2: Are there any specific safety precautions I should take when working with this compound?
A2: Yes, it is important to handle this compound with appropriate safety measures. It may cause skin and serious eye irritation. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a cool, dry place in a tightly sealed container.
Q3: How can I monitor the progress of my reaction with this compound?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of reactions involving this aldehyde. Use a suitable solvent system to achieve good separation between the starting material, intermediates, and the final product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots if they are not UV-active.
Knoevenagel Condensation: Troubleshooting Guide
The Knoevenagel condensation is a key reaction for C-C bond formation. Here are some common issues and their solutions when using this compound.
Q4: My Knoevenagel condensation is giving a low yield. What are the possible reasons and how can I improve it?
A4: Low yields in Knoevenagel condensations with pyrazole aldehydes can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress by TLC. If starting material is still present after the recommended reaction time, you can try extending the reaction time or slightly increasing the temperature.
-
Catalyst Inefficiency: The choice and amount of catalyst are crucial. While weak bases like piperidine or ammonium carbonate are commonly used, their effectiveness can vary depending on the substrate and solvent.[1] Consider screening different catalysts or adjusting the catalyst loading.
-
Suboptimal Solvent: The solvent plays a significant role in the reaction's success. For Knoevenagel condensations of pyrazole aldehydes, a mixture of water and ethanol has been shown to be effective, as it can improve the solubility of both the aldehyde and the catalyst.[2]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. One common side reaction is the Michael addition of a second molecule of the active methylene compound to the initially formed product.[3] To minimize this, you can try using a stoichiometric amount of the active methylene compound or adding it slowly to the reaction mixture.
Experimental Protocol: Knoevenagel Condensation with Malononitrile [2]
-
In a 50 mL round-bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol).
-
Add a 1:1 mixture of water and ethanol (10 mL) and stir for 3-5 minutes to ensure proper mixing.
-
Add ammonium carbonate (20 mol%) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times typically range from 3 to 20 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with cold water, and dry.
Data Presentation: Knoevenagel Condensation of Substituted Pyrazole Aldehydes with Malononitrile
Note: Data for this compound is not explicitly available in the cited literature. The following table presents data for structurally similar N-substituted pyrazole-4-carbaldehydes to provide representative yields and reaction times.[2]
| R in 1-R-3-phenyl-1H-pyrazole-4-carbaldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| Phenyl | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | 10 | 92 |
| 4-Bromophenyl | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | 10 | 91 |
| 4-Chlorophenyl | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | 12 | 80 |
| 4-Methoxyphenyl | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | 15 | 90 |
Workflow for Troubleshooting Low Yield in Knoevenagel Condensation
Wittig Reaction: Troubleshooting Guide
The Wittig reaction is a powerful tool for olefination. Here are some common challenges and solutions.
Q5: My Wittig reaction with this compound is sluggish and gives a poor yield. What could be the problem?
A5: Several factors can contribute to a low-yielding Wittig reaction with this substrate:
-
Ylide Reactivity: The reactivity of the phosphorus ylide is critical. Stabilized ylides (containing electron-withdrawing groups) are less reactive than non-stabilized ylides. If you are using a stabilized ylide, you may need to use more forcing conditions (e.g., higher temperature, longer reaction time).[4]
-
Base Strength: The choice of base for generating the ylide from the corresponding phosphonium salt is important. For less acidic phosphonium salts, a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) may be necessary.
-
Steric Hindrance: While the ethyl group on the pyrazole is not excessively bulky, steric hindrance can still play a role, especially with bulky ylides.
-
Solvent Choice: The choice of solvent can influence the reaction rate and stereoselectivity. Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether are typically used.
Q6: I am observing a mixture of E/Z isomers in my Wittig reaction. How can I improve the stereoselectivity?
A6: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide:
-
Stabilized Ylides: These ylides typically favor the formation of the (E)-alkene. To further enhance E-selectivity, you can try running the reaction in a non-polar solvent and at a higher temperature.
-
Non-stabilized Ylides: These ylides generally lead to the (Z)-alkene, especially under salt-free conditions. The presence of lithium salts can decrease Z-selectivity.
Experimental Protocol: Solvent-Free Wittig Reaction with a Stabilized Ylide [5]
-
In a dry conical vial, weigh the stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.1 equivalents).
-
Add this compound (1.0 equivalent).
-
Stir the mixture at room temperature for 15-30 minutes. The reaction often proceeds as a paste or melt.
-
Monitor the reaction by TLC.
-
Upon completion, add a non-polar solvent like hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter off the solid and concentrate the filtrate to obtain the crude product, which can then be purified by column chromatography.
Data Presentation: Wittig Reaction of Aldehydes with (Carbethoxymethylene)triphenylphosphorane
Note: Specific data for this compound is not available. The table below shows representative data for the Wittig reaction of various aldehydes with a stabilized ylide to illustrate typical yields and conditions.
| Aldehyde | Base | Solvent | Time | Yield (%) | E:Z Ratio |
| Benzaldehyde | - | None | 15 min | >95 | E-isomer major |
| 4-Chlorobenzaldehyde | NaH | THF | 12 h | 85 | >95:5 |
| 2-Naphthaldehyde | NaH | THF | 12 h | 90 | >95:5 |
Logical Diagram for Wittig Reaction Troubleshooting
Reductive Amination: Troubleshooting Guide
Reductive amination is a highly useful method for synthesizing amines. Below are common issues and their resolutions.
Q7: My one-pot reductive amination is producing a significant amount of the alcohol byproduct from the reduction of the starting aldehyde. How can I prevent this?
A7: The formation of the alcohol byproduct is a common issue in one-pot reductive aminations, especially when using a reducing agent that can also reduce aldehydes.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for iminium ions compared to sodium borohydride (NaBH₄).[6] Using NaBH(OAc)₃ can significantly reduce the formation of the alcohol byproduct.
-
Two-Step Procedure: If the alcohol byproduct is still a major issue, consider a two-step procedure. First, form the imine by reacting the aldehyde and amine, often with the removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, after confirming imine formation (e.g., by TLC or NMR), add the reducing agent.
-
pH Control: The rate of imine formation is often pH-dependent. Adding a catalytic amount of acetic acid can accelerate imine formation, thus favoring the desired reaction pathway.[7]
Q8: The reductive amination with a primary amine is leading to a mixture of the secondary and tertiary amine (over-alkylation). How can I improve the selectivity for the secondary amine?
A8: Over-alkylation can be a problem when the newly formed secondary amine is more nucleophilic than the starting primary amine.
-
Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) to outcompete the secondary amine for reaction with the aldehyde.
-
Slow Addition: Adding the aldehyde slowly to the mixture of the amine and the reducing agent can help maintain a low concentration of the aldehyde, thereby minimizing the chance of the secondary amine reacting further.
Experimental Protocol: One-Pot Reductive Amination with Sodium Triacetoxyborohydride [7]
-
To a stirred solution of this compound (1.0 mmol) and the desired amine (1.1 mmol) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL), add a catalytic amount of acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Reductive Amination of Aldehydes with Various Amines
Note: As specific data for this compound is scarce, the following table provides representative yields for the reductive amination of different aldehydes to illustrate the general efficiency of the method.[7]
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 96 |
| Cyclohexanone | Cyclohexylamine | NaBH(OAc)₃ | DCE | 88 |
| 4-Methoxybenzaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 95 |
Workflow for Optimizing Reductive Amination
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
alternative reagents for the synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde. The focus is on providing alternative reagents and methodologies to the conventional Vilsmeier-Haack reaction, addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most widely employed method is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as 1-ethyl-1H-pyrazole. The standard Vilsmeier-Haack reagent is prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]
Q2: Are there viable alternatives to phosphorus oxychloride (POCl₃) for the Vilsmeier-Haack reaction?
Yes, several alternatives to POCl₃ can be used to generate the Vilsmeier reagent. These alternatives can be milder, more reactive, or offer advantages in terms of regioselectivity. Some notable alternatives include:
-
Pyrophosphoryl chloride (P₂O₃Cl₄): This reagent has been shown to offer significant advantages in both reactivity and regioselectivity in Vilsmeier formylations.
-
Trifluoromethanesulfonic anhydride (Tf₂O): In combination with DMF, Tf₂O can be used as a mild activation reagent for the formylation of less nucleophilic aromatic compounds.
-
Thionyl chloride (SOCl₂): SOCl₂ can be used as a substitute for POCl₃ to generate the active chloroiminium salt from DMF.
-
Triphosgene (Bis(trichloromethyl) carbonate): In the presence of a base like pyridine, triphosgene can activate DMF for the formylation reaction.
Q3: Can I use a different formylating agent altogether, instead of the Vilsmeier-Haack reaction?
Indeed, other formylating agents can be employed, offering alternative reaction pathways. One such reagent is:
-
N-Formylsaccharin: This stable, crystalline solid can act as a formylating agent for various amines and potentially for electron-rich heterocycles.[3][4][5][6] It offers a milder and potentially more selective method for formylation.
Q4: What are the primary safety concerns when performing a Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃): It is highly corrosive and reacts violently with water.
-
Vilsmeier Reagent: The in situ formed reagent is moisture-sensitive and can be corrosive.
-
Quenching: The work-up procedure often involves quenching the reaction mixture with ice, which is a highly exothermic process that must be done slowly and with caution.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The reagent is sensitive to moisture. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[7] |
| 2. Insufficient Reaction Time or Temperature: The formylation of the pyrazole ring may be sluggish. | 2. Monitor and Adjust Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, consider gradually increasing the temperature (e.g., to 70-80 °C) or extending the reaction time.[1] | |
| Formation of Multiple Products or Side Reactions | 1. Over-reaction or Side Reactions: Harsh reaction conditions can lead to the formation of byproducts. | 1. Optimize Reaction Conditions: Attempt the reaction at a lower temperature to improve selectivity. Use the minimum effective amount of the Vilsmeier reagent. |
| 2. Halogenation: POCl₃ can sometimes act as a chlorinating agent, especially at higher temperatures. | 2. Minimize Halogenation: Reduce the reaction temperature and the equivalents of POCl₃ used. If a chlorinated byproduct is observed (confirm with mass spectrometry), consider using an alternative to POCl₃.[7] | |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The exothermic nature of the reaction can lead to polymerization and decomposition. | 1. Strict Temperature Control: Maintain a low temperature, especially during the preparation of the Vilsmeier reagent and the addition of the 1-ethyl-1H-pyrazole. An ice bath is recommended to manage the reaction temperature.[1] |
| 2. Impurities: Impurities in starting materials or solvents can catalyze side reactions. | 2. Use High-Purity Materials: Ensure the use of purified, high-purity starting materials and anhydrous solvents. | |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The product may have some solubility in the aqueous layer during the work-up. | 1. Optimize Extraction: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency with an organic solvent. |
| 2. Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion. | 2. Break the Emulsion: Add a small amount of brine or a different organic solvent to help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation. | |
| 3. Difficult Purification: The product may co-elute with impurities during column chromatography. | 3. Alternative Purification: If column chromatography is ineffective, consider recrystallization from a suitable solvent system or vacuum distillation if the product is thermally stable. |
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation
This protocol describes the synthesis of this compound using the conventional DMF and POCl₃ reagents.
Materials:
-
1-Ethyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 30 minutes.
-
Formylation Reaction: Dissolve 1-Ethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Slowly neutralize the mixture to a pH of 7-8 by adding saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield this compound.
Protocol 2: Alternative Formylation using Triphosgene and Pyridine
This protocol provides an alternative to POCl₃ for the activation of DMF.
Materials:
-
1-Ethyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Vilsmeier-type Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve triphosgene (0.4 equivalents) in anhydrous DCM. Cool the solution to 0-5 °C. In a separate flask, prepare a solution of 1-Ethyl-1H-pyrazole (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DMF (3.0 equivalents).
-
Formylation Reaction: Slowly add the DMF solution containing the pyrazole and pyridine to the triphosgene solution at 0-5 °C. After the addition, allow the mixture to warm to room temperature and then heat to 50-60 °C.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes a comparison of the standard Vilsmeier-Haack reaction with a potential alternative. Please note that the data for the alternative method is generalized due to a lack of specific literature for this compound.
| Parameter | Standard Vilsmeier-Haack (DMF/POCl₃) | Alternative (Triphosgene/Pyridine in DMF) |
| Typical Yield | 60-80% | 50-70% (Estimated) |
| Reaction Temperature | 60-70 °C | 50-60 °C |
| Reaction Time | 2-4 hours | 3-6 hours |
| Key Advantages | Well-established, readily available reagents. | Milder conditions may be possible, avoids the use of POCl₃ directly. |
| Key Disadvantages | Use of corrosive and water-reactive POCl₃, exothermic quenching. | Triphosgene is toxic and moisture-sensitive, pyridine has a strong odor. |
Visualizations
Caption: Workflow for the standard Vilsmeier-Haack synthesis.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Formylsaccharin - Enamine [enamine.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 1-Ethyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 1-Ethyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for this compound?
A1: this compound is a versatile building block. The most common catalytic reactions involving the aldehyde functional group are condensation reactions, such as the Knoevenagel condensation and Horner-Wadsworth-Emmons reaction, to form new carbon-carbon double bonds. Additionally, the pyrazole ring itself can be functionalized, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, assuming a suitable leaving group is present at another position on the ring.
Q2: How does the 1-ethyl group on the pyrazole ring influence catalyst selection?
A2: The 1-ethyl group is an electron-donating group, which can increase the electron density of the pyrazole ring. In palladium-catalyzed cross-coupling reactions, this can make the oxidative addition step more challenging compared to unsubstituted or electron-poor pyrazoles.[1] Therefore, the use of electron-rich and bulky phosphine ligands, such as SPhos or XPhos, is often beneficial to facilitate this step.[2][3] For reactions involving the aldehyde, the electronic effect of the pyrazole ring is an important consideration for the reactivity of the carbonyl group.
Q3: What are the key parameters to optimize in a Suzuki-Miyaura coupling reaction with a pyrazole derivative?
A3: The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Bulky, electron-rich ligands are often preferred for challenging substrates.[2][3]
-
Base: The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is crucial and can significantly impact the reaction yield.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DME, often with the addition of water, are commonly used.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system.
Q4: What are common side reactions in Knoevenagel condensations with pyrazole aldehydes?
A4: A common issue in Knoevenagel condensations is the formation of a mixture of (E) and (Z) isomers of the product.[4] The stereochemical outcome can be influenced by the choice of catalyst, solvent, and reaction temperature. In some cases, the initial product mixture can equilibrate to the more thermodynamically stable isomer.[4] Another potential side reaction is the self-condensation of the active methylene compound if a strong base is used.[4]
Troubleshooting Guides
Palladium-Catalyzed Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand for the substrate. 3. Incorrect base or solvent. 4. Deactivation of the catalyst by the nitrogen atoms of the pyrazole ring.[5] 5. Poor quality of boronic acid. | 1. Use a fresh palladium source or a pre-catalyst like XPhos Pd G2.[6] 2. Screen different phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[2][3] 3. Try a different base (e.g., K₃PO₄, Cs₂CO₃) and ensure anhydrous conditions if required, or add a small amount of water.[1] 4. Increase catalyst loading or use a ligand that protects the palladium center. 5. Use a fresh bottle of boronic acid or convert it to the corresponding trifluoroborate salt for increased stability.[1] |
| Dehalogenation of the Starting Material | 1. Presence of water or protic impurities. 2. The chosen catalyst system favors the dehalogenation pathway. 3. Reaction temperature is too high. | 1. Ensure all reagents and solvents are anhydrous. 2. Bromo and chloro pyrazoles can be less prone to dehalogenation than iodo derivatives.[7] 3. Lower the reaction temperature and monitor the reaction progress closely. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. The reaction conditions favor the homocoupling pathway. | 1. Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen).[8] 2. Use an excess of the halide starting material.[8] |
Knoevenagel Condensation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Condensation Product | 1. Ineffective catalyst. 2. Unsuitable solvent. 3. Steric hindrance from the substrates. | 1. Screen different basic catalysts such as piperidine, pyrrolidine, or ammonium carbonate.[9][10] 2. Test different solvents like ethanol, toluene, or a water/ethanol mixture.[9] 3. Increase the reaction temperature or prolong the reaction time. |
| Formation of Michael Adduct (Bis-adduct) | The active methylene compound is highly reactive and the reaction conditions favor a second addition. | 1. Use a 1:1 stoichiometry of the aldehyde and the active methylene compound. 2. Add the active methylene compound slowly to the reaction mixture. |
| Poor Stereoselectivity (Mixture of E/Z Isomers) | The energy barrier for the formation of both isomers is similar under the reaction conditions. | 1. Modify the reaction temperature. 2. Screen different catalysts and solvents, as they can influence the transition state energies. |
Data Presentation
Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 52-97 | [11] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 60 | 70-95 | [11] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | High | [2][3] |
Catalysts for Knoevenagel Condensation
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | High | [10] |
| Ammonium Carbonate | H₂O/Ethanol | Reflux | High | [9] |
| Taurine | Water | 80 °C | 85-92 | [12] |
| Piperidine (5 mol%) | Water | Room Temp | 85-93 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Halo-1-ethyl-1H-pyrazole
Materials:
-
4-Halo-1-ethyl-1H-pyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the 4-halo-1-ethyl-1H-pyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[11]
-
Evacuate and backfill the tube with argon (repeat three times).[11]
-
Add 1,4-dioxane and water (typically in a 4:1 ratio).[11]
-
Seal the tube and heat the reaction mixture at 90 °C for 6-12 hours with stirring.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Knoevenagel Condensation
Materials:
-
This compound (1.0 equiv)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.[10]
-
Add the active methylene compound to the solution.[10]
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 3: Horner-Wadsworth-Emmons Reaction (E-Selective)
Materials:
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, wash the NaH with anhydrous hexane to remove mineral oil and decant the hexane.[13]
-
Add anhydrous THF to create a suspension and cool to 0 °C.[13]
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF.[13]
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 1 hour).[13]
-
Cool the resulting ylide solution to 0 °C.[13]
-
Add a solution of this compound in anhydrous THF dropwise.[13]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[13]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[13]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
managing impurities in 1-Ethyl-1H-pyrazole-4-carbaldehyde production
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich N-substituted pyrazole, in this case, 1-ethylpyrazole, using a Vilsmeier reagent. The reagent is typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]
The primary challenges in this synthesis relate to controlling the reaction's selectivity and managing impurities that arise from the starting materials, side reactions, and the work-up process. Key impurities can include unreacted starting material, regioisomers, and byproducts from the Vilsmeier reagent itself.
Q2: What are the most common impurities I should expect to see in my crude product?
Common impurities can be categorized as follows:
-
Starting Material: Unreacted 1-ethylpyrazole.
-
Reagent-Related: Residual DMF and phosphorus-containing byproducts from the hydrolysis of POCl₃.
-
Side-Products:
-
Regioisomers: While formylation strongly favors the 4-position on the N-alkylated pyrazole ring, trace amounts of 1-Ethyl-1H-pyrazole-3-carbaldehyde or 1-Ethyl-1H-pyrazole-5-carbaldehyde may form.[5][6]
-
Hydrolysis Byproducts: Incomplete hydrolysis of the intermediate iminium salt can lead to other related impurities.
-
-
Solvent-Related: Residual solvents from extraction and purification steps (e.g., ethyl acetate, dichloromethane, hexanes).
Q3: How can I best monitor the progress of the Vilsmeier-Haack reaction to optimize yield and minimize impurities?
Thin-Layer Chromatography (TLC) is an effective method for monitoring reaction progress.[7] A suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 15-30% EtOAc in hexane), can typically resolve the starting 1-ethylpyrazole from the more polar product, this compound. The reaction should be monitored until the starting material spot is no longer visible or is significantly diminished.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Monitor the reaction via TLC until the starting material is consumed. If the reaction stalls, consider a moderate increase in temperature (e.g., to 60-70°C).[8] |
| 2. Reagent Degradation: The Vilsmeier reagent is moisture-sensitive. | 2. Use freshly distilled POCl₃ and anhydrous DMF. Prepare the reagent at a low temperature (0°C) before adding the pyrazole substrate.[9] | |
| 3. Inefficient Work-up: Product loss during neutralization or extraction. | 3. Carefully neutralize the reaction mixture with a base like sodium bicarbonate solution in an ice bath. Ensure thorough extraction with an appropriate organic solvent. | |
| Product Discoloration (Yellow/Brown Oil) | 1. Residual Acid: Trace amounts of acid remaining after work-up. | 1. Ensure the aqueous layer is basic (pH > 8) before extraction. Wash the combined organic layers with a saturated NaHCO₃ solution, followed by brine.[7] |
| 2. Thermal Degradation: Overheating during reaction or solvent removal. | 2. Avoid excessive heating during the reaction. Remove the solvent under reduced pressure at a moderate temperature (< 50°C). | |
| Presence of Unreacted Starting Material | 1. Insufficient Vilsmeier Reagent: Sub-stoichiometric amount of DMF/POCl₃. | 1. Use a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent. |
| 2. Incomplete Reaction: See "Low Yield" section. | 2. Increase reaction time or temperature as guided by TLC monitoring. | |
| 3. Inefficient Purification: Co-elution during column chromatography. | 3. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve baseline separation. | |
| Multiple Product Spots on TLC/Peaks in GC-MS | 1. Regioisomer Formation: Formylation at positions other than C4. | 1. Maintain a controlled reaction temperature. Lower temperatures often favor the formation of the thermodynamically preferred C4 product. |
| 2. Byproducts: Formation of other species due to side reactions. | 2. Meticulous purification by silica gel column chromatography is the most effective method for removing isomers and polar byproducts.[7][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a three-necked, flame-dried flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Add a solution of 1-ethylpyrazole (1.0 eq.) in a minimal amount of anhydrous DMF to the Vilsmeier reagent dropwise.
-
Heating & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-65°C for 4-6 hours.[8] Monitor the reaction's progress using TLC (e.g., 25% ethyl acetate in hexane).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8.
-
Extraction: Extract the product from the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to yield the pure product.[7]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject onto the HPLC system and analyze the resulting chromatogram for peak purity.
Hypothetical Purity Analysis Data
The following table represents a typical HPLC analysis result for a purified batch of the target compound.
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 2.85 | 0.8 | 1-ethylpyrazole (Starting Material) |
| 2 | 4.12 | 98.9 | This compound |
| 3 | 4.55 | 0.3 | Unknown Impurity |
Visual Guides
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Logic for Impurities
This decision tree provides a logical approach to identifying and addressing common impurities detected during analysis.
Caption: Decision tree for impurity identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. arkat-usa.org [arkat-usa.org]
enhancing the stability of 1-Ethyl-1H-pyrazole-4-carbaldehyde in solution
Welcome to the technical support center for 1-Ethyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound in solution?
A1: Like many aldehydes, this compound is susceptible to several degradation pathways in solution. The most common include oxidation to the corresponding carboxylic acid (1-Ethyl-1H-pyrazole-4-carboxylic acid), especially in the presence of air or oxidizing agents. It can also undergo polymerization or self-condensation reactions. In aqueous solutions, it may form an unstable gem-diol (hydrate), which can be a precursor to other reactions.[1][2]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term use, aprotic organic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally suitable. For long-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light. If a stock solution is necessary, prepare it in a high-quality, anhydrous aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.
Q3: Are there any known stabilizers that can be used to enhance the stability of this compound in solution?
A3: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing aldehydes can be applied. These include the addition of small amounts of radical inhibitors like hydroquinone or butylated hydroxytoluene (BHT) to prevent oxidation. In some cases, the addition of a small amount of a non-nucleophilic buffer to maintain a neutral pH can also be beneficial.[2]
Q4: How can I monitor the stability of my this compound solution over time?
A4: The stability of the compound in solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] By analyzing aliquots of the solution at different time points, you can quantify the remaining amount of the parent compound and detect the formation of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of the compound in the stock solution. | Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new solution using HPLC or another suitable analytical method. |
| Appearance of a precipitate in the solution. | Polymerization or formation of insoluble degradation products. | Discard the solution. When preparing a new solution, consider using a different solvent or adding a stabilizing agent. Ensure the storage temperature is appropriate. |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidation or other degradation pathways. | Prepare a fresh solution and handle it under an inert atmosphere. Store the solution protected from light and at a low temperature. |
| Inconsistent results between experiments. | Instability of the compound under the specific experimental conditions (e.g., pH, temperature, presence of certain reagents). | Perform a stability study under your experimental conditions to determine the compound's half-life. Adjust the experimental protocol to minimize the time the compound is exposed to harsh conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Weigh the desired amount of solid this compound in a clean, dry vial.
-
Add anhydrous acetonitrile to dissolve the compound to the desired concentration (e.g., 10 mM).
-
If desired, add a stabilizer such as BHT to a final concentration of 0.01% (w/v).
-
Purge the vial with an inert gas (argon or nitrogen) for 1-2 minutes.
-
Seal the vial tightly with a cap containing a PTFE septum.
-
Store the solution at -20°C or -80°C, protected from light.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general method for monitoring the stability of this compound. The specific conditions may need to be optimized for your equipment and experimental setup.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically around the λmax).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a stock solution of this compound in the desired solvent system.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system.
-
Record the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
Data Presentation
Table 1: Stability of this compound in Different Solvents at Room Temperature
| Solvent | % Remaining after 24h | % Remaining after 72h |
| Acetonitrile | 98.5 | 95.2 |
| DMSO | 97.1 | 92.8 |
| Methanol | 85.3 | 70.1 |
| Water (pH 7) | 60.2 | 45.5 |
Table 2: Effect of Temperature on the Stability of this compound in Acetonitrile
| Temperature | % Remaining after 7 days |
| 25°C (Room Temp) | 88.4 |
| 4°C | 97.9 |
| -20°C | 99.8 |
Visualizations
Caption: Workflow for troubleshooting stability issues.
References
Validation & Comparative
Unveiling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the expected mass spectrometry fragmentation pattern of 1-Ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. By comparing its fragmentation behavior with established principles for aldehydes and pyrazole derivatives, this document serves as a practical resource for the identification and characterization of this and structurally related molecules.
Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) mass spectrometry is anticipated to be governed by the characteristic fragmentation pathways of both the pyrazole ring and the aldehyde functional group. The molecular ion peak ([M]⁺) is expected at an m/z of 124, corresponding to its molecular weight.
Key fragmentation processes are likely to include:
-
Loss of a Hydrogen Radical: A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 123 ([M-H]⁺). This is often a prominent peak in the mass spectrum of aldehydes.[1][2]
-
Loss of the Aldehyde Group: Cleavage of the bond between the pyrazole ring and the carbaldehyde group can result in the loss of a formyl radical (•CHO), producing a fragment at m/z 95 ([M-29]⁺).[1][2]
-
Fragmentation of the Ethyl Group: The N-ethyl group can undergo fragmentation through the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement or direct cleavage, leading to a fragment at m/z 96 ([M-28]⁺). Subsequent loss of a hydrogen radical from this fragment could yield the ion at m/z 95.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself is known to undergo characteristic fragmentation. This can involve the loss of a molecule of hydrogen cyanide (HCN), resulting in a fragment at m/z 97 from the molecular ion ([M-27]⁺) or at m/z 68 from the [M-CHO]⁺ fragment. Another typical fragmentation of the pyrazole ring is the expulsion of a nitrogen molecule (N₂), which could lead to a fragment at m/z 96 ([M-28]⁺).[3]
Based on these established fragmentation principles, a proposed fragmentation pathway is illustrated in the diagram below.
Comparative Data Summary
The following table summarizes the predicted key fragment ions for this compound, their mass-to-charge ratio (m/z), and the proposed neutral loss. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.
| Proposed Fragment Ion | m/z | Neutral Loss | Predicted Relative Abundance |
| [C₆H₈N₂O]⁺ (Molecular Ion) | 124 | - | Moderate |
| [C₆H₇N₂O]⁺ | 123 | H• | High |
| [C₅H₇N₂]⁺ | 95 | •CHO | Moderate to High |
| [C₄H₄N₂O]⁺ | 96 | C₂H₄ | Moderate |
| [C₅H₇N]⁺ | 97 | HCN | Low to Moderate |
Experimental Protocol: Acquiring a Mass Spectrum
To experimentally determine the fragmentation pattern of this compound, the following general protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be employed.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35 - 300
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the sample solution into the GC-MS system.
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the experimental data with the predicted fragmentation pattern.
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the proposed primary fragmentation pathways of this compound.
Caption: Proposed fragmentation of this compound.
References
comparing the reactivity of 1-Ethyl-1H-pyrazole-4-carbaldehyde with other aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 1-Ethyl-1H-pyrazole-4-carbaldehyde against other common aldehydes, particularly benzaldehyde and other heterocyclic aldehydes. The analysis is supported by available experimental data and theoretical considerations, offering insights for its application in organic synthesis and drug discovery.
Introduction to Aldehyde Reactivity
The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects of the substituents attached to the carbonyl group. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity, leading to lower reactivity.
This compound incorporates a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole ring is known to be electron-withdrawing, a property that significantly influences the reactivity of the attached aldehyde group.[1] This guide will explore the implications of this electronic effect on several key classes of aldehyde reactions.
Theoretical Framework: Electronic Effects of the Pyrazole Ring
This enhanced electrophilicity suggests that this compound will generally exhibit higher reactivity towards nucleophiles compared to aldehydes substituted with electron-neutral or electron-donating groups.
Comparative Reactivity in Key Aldehyde Reactions
To provide a quantitative comparison, this section summarizes available data for common aldehyde reactions. It is important to note that while data for benzaldehyde is abundant, specific quantitative data for this compound is limited. Therefore, data for structurally similar pyrazole aldehydes, such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, is used as a proxy to infer reactivity trends.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration. The reaction rate is highly dependent on the electrophilicity of the aldehyde.
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ / H₂O:EtOH (1:1) | 94 | [3][4] |
| Benzaldehyde | Malononitrile | (NH₄)₂CO₃ / H₂O:EtOH (1:1) | 90 | [4] |
| Benzaldehyde | Malonic Acid | Pyridine/Piperidine | ~85-95 | General Textbook Data |
As the data suggests, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde demonstrates excellent reactivity in the Knoevenagel condensation, achieving a high yield under mild, green conditions.[3][4] This supports the hypothesis that the electron-withdrawing pyrazole ring activates the aldehyde group towards nucleophilic attack, leading to reactivity that is comparable to or even slightly higher than that of benzaldehyde.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another fundamental reaction sensitive to the electrophilicity of the carbonyl carbon. While specific yields for the Wittig reaction of this compound are not reported in the reviewed literature, the general principles of the reaction can be applied.[5][6]
| Aldehyde | Phosphonium Ylide | Solvent | Yield (%) | Reference |
| This compound | (Carbethoxymethylene)triphenylphosphorane | THF | Data Not Available | - |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | CH₂Cl₂ | ~85-95 | General Textbook Data |
Given the enhanced electrophilicity of the carbonyl carbon in this compound, it is expected to undergo the Wittig reaction efficiently, likely with yields comparable to or exceeding those observed for benzaldehyde under similar conditions. The electron-withdrawing nature of the pyrazole ring should facilitate the initial nucleophilic attack of the ylide.
Oxidation and Reduction Reactions
The aldehyde group of pyrazole-4-carbaldehydes can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol to the corresponding aldehyde has been reported with yields of 50-85%.[7] While this is the reverse reaction, it indicates that the pyrazole ring is stable to common oxidizing agents. The direct oxidation of pyrazole-4-carbaldehydes to carboxylic acids is a standard transformation, and high yields are expected under appropriate conditions (e.g., using KMnO₄, CrO₃, or milder reagents like Ag₂O).
Reduction: The reduction of pyrazole-4-carbaldehydes to the corresponding alcohols is also a common transformation. For instance, the reduction of a pyrazole ester derivative to a hydroxymethyl pyrazole has been documented.[7] Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are expected to efficiently reduce the aldehyde functionality without affecting the aromatic pyrazole ring.
| Reaction | Substrate | Reagent(s) | Yield (%) | Reference |
| Oxidation (of corresponding alcohol) | (1,3-Diaryl-1H-pyrazol-4-yl)methanol | FeCl₃·6H₂O, TEMPO | 50-85 | [7] |
| Reduction (of corresponding ester) | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | LiAlH₄ | Data Not Specified | [7] |
| Oxidation of Benzaldehyde | Benzaldehyde | KMnO₄ | >90 | General Textbook Data |
| Reduction of Benzaldehyde | Benzaldehyde | NaBH₄ | >95 | General Textbook Data |
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of various pyrazole aldehydes can be found in the cited literature. A general procedure for the Knoevenagel condensation of a pyrazole aldehyde is provided below as an illustrative example.
Example Protocol: Knoevenagel Condensation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde with Malononitrile [3][4]
-
To a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1.2 mmol) in a 1:1 mixture of water and ethanol (10 mL), ammonium carbonate (20 mol%) is added.
-
The reaction mixture is heated at reflux temperature and monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid product is washed with water and dried to afford 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile.
-
Yield: 94%
Visualization of Reaction Workflows
Logical Workflow for Reactivity Comparison
Caption: Logical workflow for the comparative reactivity analysis of aldehydes.
Experimental Workflow: Knoevenagel Condensation
Caption: General experimental workflow for the Knoevenagel condensation.
Conclusion
This compound is a versatile synthetic intermediate with an aldehyde group activated by the electron-withdrawing pyrazole ring. This electronic feature enhances its reactivity towards nucleophiles, making it a valuable building block in organic synthesis. While direct quantitative comparative studies are limited, available data for analogous pyrazole aldehydes and fundamental chemical principles suggest that its reactivity in common aldehyde reactions, such as the Knoevenagel and Wittig reactions, is comparable to or greater than that of benzaldehyde. Further quantitative studies are warranted to fully elucidate its reactivity profile and expand its application in the development of novel chemical entities and pharmaceuticals.
References
Comparative Guide to Analytical Methods for the Quantification of 1-Ethyl-1H-pyrazole-4-carbaldehyde
This guide provides a detailed comparison of various analytical methods for the quantitative analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The methods discussed include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with and without derivatization, and UV-Vis Spectrophotometry.
Overview of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds.[1] It offers high selectivity and sensitivity, making it suitable for identifying and quantifying the analyte even in complex mixtures.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique in pharmaceutical analysis.[3][4] For aldehydes, HPLC analysis can be performed directly if the compound possesses a suitable chromophore, or more commonly, after derivatization to enhance UV detection.[5][6]
-
UV-Vis Spectrophotometry: A simpler and more accessible technique based on the absorption of ultraviolet or visible light by the analyte.[7] While less specific than chromatographic methods, it can be useful for rapid quantification in simple, known matrices.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of pyrazole and aldehyde derivatives. These are estimated values based on literature for similar compounds and should be confirmed through method validation for this compound.
| Parameter | GC-MS | HPLC-UV (Direct) | HPLC-UV (with DNPH Derivatization) | UV-Vis Spectrophotometry |
| Specificity | Very High | Moderate to High | High | Low to Moderate |
| Linearity (r²) | > 0.995[8] | > 0.999[9] | > 0.99[10] | > 0.99 |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL)[11] | µg/mL range[9] | Low (ppb range)[6][12] | µg/mL range |
| Limit of Quantification (LOQ) | Low (ng/mL)[8][11] | µg/mL range[9] | ppb to low µg/mL range[6] | µg/mL range |
| Accuracy (% Recovery) | 90 - 110%[11] | 98 - 102%[9] | >88%[10] | 95 - 105% |
| Precision (%RSD) | < 10%[11] | < 2%[9] | < 15%[10] | < 5% |
| Throughput | Moderate | High | Moderate (includes derivatization step) | Very High |
| Sample Volatility Req. | Required | Not required | Not required | Not required |
| Instrumentation Cost | High | Moderate | Moderate | Low |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct analysis of the thermally stable and volatile this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.[1]
-
For quantitative analysis, an internal standard (e.g., a structurally similar, stable compound not present in the sample) should be added to both the calibration standards and the sample solutions.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
Instrumentation and Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL (Split mode, ratio 20:1).[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at 5 °C/min.
-
Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.[1]
-
-
MS Transfer Line Temperature: 280 °C.[13]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Scan Range: m/z 40-500.[13]
-
Quantification: Use Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Method A: Direct Analysis
This method is applicable if the analyte has sufficient UV absorbance at a wavelength where matrix components do not interfere. Pyrazole derivatives often exhibit UV absorbance.[7][9]
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase to obtain a concentration within the linearity range.
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
Instrumentation and Conditions:
-
HPLC Column: C18 (250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of Acetonitrile and water (e.g., 75:25 v/v), potentially with a modifier like 0.1% Trifluoroacetic acid.[9] The optimal ratio should be determined during method development.
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.[9]
-
Detection Wavelength: To be determined by scanning the UV spectrum of the analyte. A wavelength around the absorption maximum should be selected. Pyrazole chromophores can absorb in the 216-293 nm range.[14]
-
Column Temperature: 40°C.[9]
Method B: Analysis with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
Derivatization with DNPH is a common method to enhance the detection of aldehydes by introducing a strong chromophore.[5][10][12]
Derivatization Protocol:
-
To an aliquot of the sample solution (in a suitable solvent like acetonitrile), add an acidic solution of DNPH.[10][12]
-
Allow the reaction to proceed at a controlled temperature (e.g., 55°C) for a specific time (e.g., 60 minutes) to form the stable hydrazone derivative.[12]
-
The resulting solution can then be directly injected or may require a cleanup step (e.g., solid-phase extraction) depending on the sample matrix.[12]
Instrumentation and Conditions:
-
HPLC Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 360 nm for the DNPH derivatives.[5][12]
-
Column Temperature: 40°C.[5]
UV-Vis Spectrophotometry
This method provides a rapid, simple, and cost-effective way to quantify the analyte in the absence of interfering substances.
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution in the same solvent, ensuring the concentration falls within the calibration range.
Instrumentation and Analysis:
-
Scan the UV spectrum of the analyte solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Pyrazole derivatives often show absorbance in the 216-293 nm range.[14]
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank (solvent), calibration standards, and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve using its measured absorbance.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lawdata.com.tw [lawdata.com.tw]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds, is a critical process demanding efficiency and scalability. The Vilsmeier-Haack reaction stands as the cornerstone for the formylation of electron-rich heterocyclic systems like pyrazoles. This guide provides an objective comparison of different energy sources—conventional heating, microwave irradiation, and ultrasonic sonication—as catalysts to drive this transformation, supported by experimental data to inform methodological choices in a research and development setting.
Performance Comparison of Catalytic Methods
The efficiency of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes is significantly influenced by the energy source used to promote the reaction. Below is a summary of quantitative data comparing conventional heating, ultrasonic, and microwave-assisted methods. The data is based on analogous syntheses of 1,3-disubstituted pyrazole-4-carbaldehydes and demonstrates the relative advantages of each technique.[1][2]
| Parameter | Conventional Heating | Ultrasonic Irradiation | Microwave Irradiation |
| Reaction Time | 2 - 7 hours | 10 - 60 minutes | 5 - 15 minutes |
| Yield (%) | 64 - 76% | 72 - 89% | 84 - 96% |
| Optimal Temperature | 60 - 100°C | 60°C | 60 - 80°C |
| Energy Input | High and sustained | Moderate | High, in short bursts |
| Process Scalability | Well-established | Moderate | Potentially limited by equipment |
| Key Advantage | Traditional, widely accessible | Improved yields and shorter times | Drastic reduction in reaction time |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound, starting with the preparation of the precursor, 1-Ethyl-1H-pyrazole.
Synthesis of Starting Material: 1-Ethyl-1H-pyrazole
The N-alkylation of pyrazole is a common method for the synthesis of 1-substituted pyrazoles.
Materials:
-
Pyrazole
-
Ethyl iodide (or other ethylating agent)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of pyrazole in DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add ethyl iodide dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 1-Ethyl-1H-pyrazole.
Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrazole
The following are generalized protocols for the synthesis of this compound using the Vilsmeier-Haack reagent (a complex of POCl₃ and DMF) under different energy inputs.
Vilsmeier Reagent Preparation (Common for all methods): In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-Dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
Method 1: Conventional Heating
-
To the freshly prepared Vilsmeier reagent, add 1-Ethyl-1H-pyrazole dropwise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, heat the reaction mixture to 60-80 °C and maintain for 2-5 hours.[1][2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or potassium carbonate until a pH of 7-8 is reached.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol or an appropriate solvent to yield pure this compound.
Method 2: Ultrasonic-Assisted Synthesis
-
To the freshly prepared Vilsmeier reagent in an appropriate vessel, add 1-Ethyl-1H-pyrazole dropwise at 0-5 °C.
-
Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 20-40 kHz.
-
Maintain the reaction temperature at approximately 60 °C for 10-60 minutes.[1]
-
Monitor the reaction by TLC.
-
Work-up the reaction mixture as described in the conventional heating method (steps 4-7).
Method 3: Microwave-Assisted Synthesis
-
In a microwave-safe reaction vessel, prepare the Vilsmeier reagent and add 1-Ethyl-1H-pyrazole as described above.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100-300 W) to maintain a temperature of 60-80 °C for 5-15 minutes.[1][2]
-
After irradiation, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in the conventional heating method (steps 4-7).
Visualizing the Workflow
The following diagrams illustrate the overall synthetic pathway and the comparative experimental workflows.
Caption: Synthetic pathway for this compound.
Caption: Comparative experimental workflows for formylation.
References
A Comparative Guide to Assessing the Purity of Synthesized 1-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-Ethyl-1H-pyrazole-4-carbaldehyde, a key building block in pharmaceutical and agrochemical research. The purity of such intermediates is critical to ensure the safety, efficacy, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for common analytical techniques and presents a comparative analysis with structurally similar alternatives, supported by representative experimental data.
Comparative Purity Analysis
The purity of this compound and its alternatives is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for both structural confirmation and quantitative analysis (qNMR).
Below is a summary of typical purity levels for this compound and two common alternatives, 1-Methyl-1H-pyrazole-4-carbaldehyde and 1-Phenyl-1H-pyrazole-4-carbaldehyde, as determined by various analytical methods.
| Compound | Analytical Method | Typical Purity (%) | Reference |
| This compound | GC-MS, HPLC, NMR | > 95% (Expected) | General industry standard |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | HPLC | > 99% | [1] |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | 96% | [2] | |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | HPLC | ≥ 99% | [3] |
| 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | NMR | ≥ 95% | [4] |
| 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | GC | ≥ 98% | [5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of heterocyclic aldehydes and can be adapted for specific laboratory instrumentation and conditions.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative analysis of non-volatile and thermally labile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed. For example, an isocratic mobile phase of 65:35 (v/v) acetonitrile:water can be effective.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV detection at a wavelength of 360 nm is suitable for the analysis of DNPH-derivatized aldehydes, a common method to enhance sensitivity.[6] For underivatized aldehydes, detection can be performed at a lower wavelength (e.g., 254 nm), which should be optimized based on the UV spectrum of the analyte.
-
Injection Volume: 20 µL.[6]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to prepare a stock solution.
-
Further dilute the stock solution to a suitable concentration (e.g., 10-100 µg/mL) for analysis.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Purity is determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A capillary column such as a TraceGOLD TG-5MS (30 m x 0.25 mm I.D. x 0.25 µm film) or similar is recommended.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Inlet Temperature: 250°C.[7]
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 2 minutes.
-
Ramp up to 320°C at a rate of 20°C/min.[7]
-
Hold at 320°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230°C.
-
-
Sample Preparation:
-
Prepare a solution of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Filter the solution if necessary.
-
-
Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard or by area percentage, assuming similar response factors for the impurities.
3. Quantitative NMR (qNMR) Spectroscopy for Purity Assessment
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to dissolve both components completely.
-
-
Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is crucial for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow for Purity Assessment of Synthesized Compounds
The following diagram illustrates a typical workflow for assessing the purity of a newly synthesized compound like this compound.
References
- 1. 1-Methyl-1H-pyrazole-4-carbaldehyde | 25016-11-9 [chemicalbook.com]
- 2. 1-Methyl-1H-pyrazole-4-carboxaldehyde, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. auroraprosci.com [auroraprosci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Cross-Reactivity Studies of 1-Ethyl-1H-pyrazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive cross-reactivity data for 1-Ethyl-1H-pyrazole-4-carbaldehyde derivatives are not extensively available in publicly accessible literature. This guide, therefore, serves as a representative framework, illustrating the standard methodologies and data presentation formats used in the preclinical evaluation of small molecule kinase inhibitors. The specific compounds and data presented are hypothetical and intended to provide a clear example for researchers.
The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives showing potent and selective activity against various kinases.[1][2][3] The development of targeted therapies hinges on the selectivity of these inhibitors, as off-target effects can lead to unforeseen toxicities or beneficial polypharmacology.[4][5] Therefore, rigorous cross-reactivity profiling is an indispensable step in the preclinical development of novel kinase inhibitors.[4][6] This guide outlines the methodologies for assessing the cross-reactivity of hypothetical this compound derivatives.
Data Presentation: Comparative Kinase Inhibition Profile
To objectively assess the selectivity of a novel compound, its inhibitory activity is typically measured against a broad panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying the potency of an inhibitor. The following table illustrates how cross-reactivity data for a hypothetical this compound derivative, "Compound A," could be presented.
| Kinase Target | Compound A IC50 (nM) | Staurosporine IC50 (nM) |
| Primary Target | ||
| Kinase X | 10 | 5 |
| Off-Target Kinase Panel | ||
| Kinase A | 5,000 | 8 |
| Kinase B | >10,000 | 12 |
| Kinase C | 850 | 25 |
| Kinase D | 2,300 | 15 |
| Kinase E | >10,000 | 30 |
Staurosporine, a non-selective kinase inhibitor, is often used as a positive control.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibition is crucial for generating reliable cross-reactivity data. Below are detailed protocols for commonly employed in vitro kinase assays.
1. In Vitro Kinase Activity Assay (Radiometric)
This traditional method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a specific substrate.
-
Materials:
-
Kinase of interest
-
Specific peptide or protein substrate
-
[γ-³³P]-ATP
-
Test compound (e.g., Compound A)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
96-well filter plates
-
Scintillation counter
-
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the test compound at various concentrations (typically in a serial dilution). A DMSO-only well serves as a negative control.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]-ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Washing: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the wells multiple times to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
-
2. In Vitro Kinase Activity Assay (Luminescence-Based)
This high-throughput method measures the amount of ADP produced, which is proportional to kinase activity.[7]
-
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
-
-
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.[7]
-
Kinase Reaction: In a multi-well plate, add the test compound or DMSO control. Add the kinase and incubate briefly to allow for inhibitor binding. Initiate the reaction by adding a mixture of the substrate and ATP.[7] Incubate at 30°C for 60 minutes.[7]
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[7] Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced. Plot the luminescence against the inhibitor concentration and fit the data to determine the IC50 value.[7]
-
Mandatory Visualizations
Experimental Workflow for Kinase Cross-Reactivity Profiling
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. benchchem.com [benchchem.com]
- 5. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Benchmarking the Anti-Inflammatory Effects of 1-Ethyl-1H-pyrazole-4-carbaldehyde Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of various analogs of 1-Ethyl-1H-pyrazole-4-carbaldehyde. Due to the limited publicly available data on the specific anti-inflammatory activity of this compound, this guide focuses on structurally related pyrazole-4-carbaldehyde derivatives to provide a valuable benchmark for researchers. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid in the design and development of novel anti-inflammatory agents.
Data Presentation: Comparative Anti-Inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrazole-4-carbaldehyde analogs. These compounds share a common pyrazole-4-carbaldehyde core, with variations in the substituents at the N1 and C3 positions, providing insights into the structure-activity relationship (SAR) of this class of molecules.
Table 1: In Vitro Anti-Inflammatory Activity of Pyrazole-4-carbaldehyde Analogs
| Compound ID | Structure | Assay | Target/Marker | IC50 (µM) | Reference |
| Analog 1 | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | COX Inhibition | COX-2 | 1.79 | [1] |
| Analog 2 | 1-(4-sulfamoylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivative | COX Inhibition | COX-2 | 2.51 | [1] |
| Analog 3 | Pyridylpyrazole derivative (1f) | LPS-induced RAW 264.7 macrophages | PGE2 Production | 7.1 | [2][3] |
| Analog 4 | Pyridylpyrazole derivative (1m) | LPS-induced RAW 264.7 macrophages | PGE2 Production | 1.1 | [2][3] |
| Analog 5 | Pyrazole-pyridazine hybrid (5f) | COX Inhibition | COX-2 | 1.50 | [4] |
| Analog 6 | Pyrazole-pyridazine hybrid (6f) | COX Inhibition | COX-2 | 1.15 | [4] |
| Analog 7 | Thymol-pyrazole hybrid (8b) | COX Inhibition | COX-2 | 0.043 | [5] |
| Analog 8 | Thymol-pyrazole hybrid (8g) | COX Inhibition | COX-2 | 0.045 | [5] |
Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole-4-carbaldehyde Analogs
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Time Point | Reference |
| Analog 1 | Carrageenan-induced rat paw edema | 20 mg/kg | 80.63% | 3 hours | [1] |
| Analog 2 | Carrageenan-induced rat paw edema | 20 mg/kg | 78.09% | 3 hours | [1] |
| Analog 9 | Carrageenan-induced rat paw edema | 50 mg/kg | Significant activity | Not specified | [6][7] |
| Analog 10 | Carrageenan-induced rat paw edema | 20 mg/kg | 93.59% | 30 minutes | [8] |
| Analog 11 | Carrageenan-induced rat paw edema | Not specified | Good activity | Not specified | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard and published procedures in the field of inflammation research.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in Macrophage Cell Line (RAW 264.7)
This assay is widely used to screen compounds for their ability to inhibit the production of pro-inflammatory mediators in response to an inflammatory stimulus.
1. Cell Culture and Treatment:
-
The murine macrophage cell line, RAW 264.7, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (e.g., pyrazole analogs) for 1 hour.
2. Induction of Inflammation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to each well, except for the vehicle control group.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Prostaglandin E2 (PGE2) and Cytokine (e.g., TNF-α, IL-6) Production: The levels of PGE2 and various cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Cell Viability Assay:
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) is performed in parallel.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.
1. Animals:
-
Male Wistar or Sprague-Dawley rats weighing between 150-200g are used. The animals are acclimatized for at least one week before the experiment.
2. Compound Administration:
-
The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 20-50 mg/kg body weight).
-
A control group receives only the vehicle, and a positive control group is treated with a standard anti-inflammatory drug like indomethacin or diclofenac.
3. Induction of Edema:
-
One hour after the administration of the test compound, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
The volume of the injected paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways involved in inflammation and the general workflow of the experimental procedures described.
Caption: General workflow for in vitro and in vivo anti-inflammatory assays.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [PDF] SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for 1-Ethyl-1H-pyrazole-4-carbaldehyde
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 1-Ethyl-1H-pyrazole-4-carbaldehyde. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Goggles must meet OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn over goggles when there is a splash hazard.[7][8] |
| Hands | Chemical-Resistant Gloves | Single-use nitrile gloves are acceptable for splash protection.[7] Avoid latex gloves.[7] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3] |
| Body | Laboratory Coat & Apron | Wear a long-sleeved lab coat.[7] A chemical-protective apron should be worn when handling larger quantities.[7] Clothing should be made of non-synthetic materials like cotton.[8] |
| Feet | Closed-Toe Shoes | Shoes must be constructed of impervious material and cover the entire foot.[7][8] |
| Respiratory | Fume Hood or Respirator | All handling should occur in a chemical fume hood.[3] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator is required.[2] |
Step-by-Step Handling and Operational Plan
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: Procedural workflow for safe chemical handling.
Emergency First Aid Protocols
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2] |
| Skin Contact | Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, consult a physician.[2] |
| Inhalation | Move the person to fresh air.[2] If breathing is difficult or stops, provide artificial respiration.[2][4] Seek medical attention if symptoms occur or if you feel unwell.[2] |
| Ingestion | Clean mouth with water and then drink plenty of water.[2] Do NOT induce vomiting.[3] Get medical attention if symptoms occur.[2] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation :
-
Solid Waste : Collect unused solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, sealed, and clearly labeled container for solid chemical waste.[9]
-
Liquid Waste : Collect any solutions containing the compound into a separate, sealed, and clearly labeled container for liquid chemical waste.[9]
-
-
Storage of Waste :
-
Professional Disposal :
References
- 1. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. aksci.com [aksci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdc.gov [cdc.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



